molecular formula C8H7FO3 B1296805 Methyl 3-fluoro-2-hydroxybenzoate CAS No. 70163-98-3

Methyl 3-fluoro-2-hydroxybenzoate

Cat. No.: B1296805
CAS No.: 70163-98-3
M. Wt: 170.14 g/mol
InChI Key: NRGQRZHYRCJTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoro-2-hydroxybenzoate is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-fluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGQRZHYRCJTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341548
Record name Methyl 3-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70163-98-3
Record name Methyl 3-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl 3-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-2-hydroxybenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine substituent, a hydroxyl group, and a methyl ester on a benzene ring, make it a valuable building block for the synthesis of more complex, biologically active molecules. The presence of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols, and its role as a precursor in pharmaceutical research.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Chemical Identity
PropertyValue
Chemical Name This compound
Synonyms Methyl 3-fluorosalicylate, 3-Fluoro-2-hydroxybenzoic acid methyl ester
CAS Number 70163-98-3
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Chemical Structure Chemical Structure of this compound
Physical and Chemical Properties
PropertyValueSource
Physical State Off-white solid[1]
Melting Point 46-47 °C[1]
Boiling Point 211.7 °C at 760 mmHg[2]
Density 1.309 g/cm³[2]
Vapor Pressure 0.124 mmHg at 25°C[2]
Flash Point 81.8 °C[2]
pKa (Predicted) 8.50 ± 0.10[2]
LogP (Predicted) 1.31790[2]
Solubility Soluble in methanol.[3]
Storage Temperature Room Temperature, sealed in dry conditions.[1][2]

Synthesis and Purification

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 3-fluoro-2-hydroxybenzoic acid.

Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3-Fluoro-2-hydroxybenzoic_Acid 3-Fluoro-2-hydroxybenzoic Acid Esterification Esterification Reaction 3-Fluoro-2-hydroxybenzoic_Acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Methyl_3-fluoro-2-hydroxybenzoate This compound Esterification->Methyl_3-fluoro-2-hydroxybenzoate DrugDiscovery cluster_start Starting Material cluster_process Synthetic Steps cluster_intermediate Intermediate Library cluster_testing Screening cluster_end Outcome Building_Block This compound Chemical_Modification Chemical Modification (e.g., amidation, etherification) Building_Block->Chemical_Modification Compound_Library Library of Derivatives Chemical_Modification->Compound_Library Biological_Screening Biological Screening Compound_Library->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

References

An In-depth Technical Guide to Methyl 3-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 70163-98-3

This technical guide provides a comprehensive overview of Methyl 3-fluoro-2-hydroxybenzoate, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical properties, synthesis, spectral characteristics, and potential applications.

Physicochemical Properties

This compound is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the C3 position and a hydroxyl group at the C2 position of the benzene ring, with a methyl ester group. The introduction of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1]
CAS Number 70163-98-3[1][2][3][4]
MDL Number MFCD06203651
Purity >98%

Synthesis

The primary synthetic route to this compound is through the esterification of its corresponding carboxylic acid, 3-fluoro-2-hydroxybenzoic acid, with methanol.[5] This reaction is typically acid-catalyzed.

Experimental Protocol: Fischer Esterification (General Procedure)

Materials:

  • 3-fluoro-2-hydroxybenzoic acid

  • Methanol (reagent grade)

  • Thionyl chloride (or concentrated sulfuric acid as a catalyst)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-fluoro-2-hydroxybenzoic acid in an excess of methanol in a round-bottom flask and cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (or a catalytic amount of concentrated sulfuric acid) dropwise to the cooled solution.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess methanol under reduced pressure.

  • Take up the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Diagram 1: Synthesis of this compound

G A 3-fluoro-2-hydroxybenzoic acid D This compound A->D Esterification B Methanol B->D C Acid Catalyst (e.g., Thionyl Chloride) C->D

Caption: Fischer esterification of 3-fluoro-2-hydroxybenzoic acid.

Spectral Data

Detailed spectral data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data for this compound

SpectrumPredicted Peaks
¹H NMR Aromatic protons (3H, multiplet), Methyl protons (3H, singlet), Hydroxyl proton (1H, broad singlet)
¹³C NMR Carbonyl carbon, Aromatic carbons (including C-F and C-OH), Methyl carbon
IR O-H stretch (broad), C=O stretch (ester), C-F stretch, Aromatic C=C stretches
Mass Spec Molecular ion peak (M+), fragments corresponding to loss of -OCH₃, -COOCH₃

Applications in Drug Development and Research

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6] this compound, as a fluorinated building block, is a valuable precursor for the synthesis of more complex bioactive molecules.[5]

The nitro analogue, Methyl 3-fluoro-2-nitrobenzoate, is a known intermediate in pharmaceutical research and development. The nitro group can be reduced to an amine, which then serves as a handle for further chemical modifications to create diverse molecular scaffolds.[6] It is plausible that this compound could be utilized in a similar fashion, with the hydroxyl group offering a different site for derivatization.

While specific biological activities of this compound are not well-documented, related hydroxybenzoate derivatives have shown antimicrobial properties.[5] Further research is needed to explore the potential biological activities of this specific compound.

Diagram 2: Potential Research Workflow

G A This compound B Derivatization A->B C Library of Novel Compounds B->C D Biological Screening C->D E Identification of Bioactive Hits D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

This compound is classified as harmful and an irritant.

Table 3: Hazard and Precautionary Statements

Hazard StatementDescription
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Precautionary Measures:

  • Wear appropriate personal protective equipment (gloves, eye protection, lab coat).

  • Use in a well-ventilated area or fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

This guide serves as a foundational resource for researchers and professionals interested in this compound. Further experimental investigation is warranted to fully elucidate its properties, synthetic protocols, and biological potential.

References

An In-depth Technical Guide to Methyl 3-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 3-fluoro-2-hydroxybenzoate, a valuable building block in medicinal chemistry and organic synthesis.

Chemical Structure and Identification

This compound is an aromatic ester with the chemical formula C₈H₇FO₃.[1] The molecule consists of a benzene ring substituted with a fluorine atom at the 3-position, a hydroxyl group at the 2-position, and a methyl ester group at the 1-position.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 70163-98-3[2]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [2]
Appearance White to off-white powder/crystals
Purity >98%[2]
Melting Point 46-47 °C
Boiling Point 211.7 °C at 760 mmHg
Density 1.309 g/cm³

Synthesis Protocol

Reaction: 3-Fluoro-2-hydroxybenzoic acid is reacted with methanol in the presence of an acid catalyst to yield this compound.

Experimental Workflow:

G start Start: 3-Fluoro-2-hydroxybenzoic acid and Methanol dissolve Dissolve starting materials in an appropriate solvent (e.g., Methanol) start->dissolve cool Cool the mixture to 0 °C dissolve->cool add_catalyst Add acid catalyst (e.g., Thionyl Chloride or H₂SO₄) dropwise cool->add_catalyst reflux Heat the reaction mixture to reflux (e.g., 60-70 °C) for several hours add_catalyst->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Aqueous workup: - Quench with NaHCO₃ solution - Extract with an organic solvent (e.g., EtOAc) monitor->workup dry Dry the organic layer (e.g., over Na₂SO₄) workup->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify end End: Pure this compound purify->end

Caption: Proposed synthesis workflow for this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-2-hydroxybenzoic acid in an excess of methanol.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add a catalytic amount of a suitable acid catalyst, such as thionyl chloride or concentrated sulfuric acid, dropwise while stirring.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 60-70 °C) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following data is predicted based on the analysis of structurally related compounds, including methyl 3-fluorobenzoate and methyl 2-hydroxybenzoate.[5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~10.5 - 11.5s (broad)-OH
~7.5 - 7.8mAromatic C-H
~7.0 - 7.3mAromatic C-H
~3.9s-OCH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~170C=O (ester)
~160 (d, ¹JCF ≈ 245 Hz)C-F
~150C-OH
~115 - 135Aromatic C-H & C-C
~52-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200 (broad)O-H stretchHydroxyl
~3000-3100C-H stretchAromatic
~2950C-H stretchMethyl
~1700C=O stretchEster
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchEster
~1200C-F stretchFluoro
Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
170[M]⁺ (Molecular ion)
139[M - OCH₃]⁺
111[M - COOCH₃]⁺

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are of significant interest in pharmaceutical research. The presence of a fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target.[6] This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For example, related fluorinated hydroxybenzoic acids are used in the synthesis of novel antibiotics and other bioactive compounds.[7] Researchers can utilize this building block to introduce the fluorinated hydroxyphenyl moiety into new chemical entities for drug discovery programs.

References

An In-Depth Technical Guide to the Synthesis of Methyl 3-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-fluoro-2-hydroxybenzoate, a valuable building block in pharmaceutical and chemical research. The primary synthetic route from its carboxylic acid precursor, 3-fluoro-2-hydroxybenzoic acid, is detailed, including reaction mechanisms, experimental protocols, and characterization data.

Introduction

This compound is a fluorinated aromatic compound with applications in the synthesis of more complex molecules, including active pharmaceutical ingredients. The presence of the fluorine atom can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The ester and hydroxyl functionalities also provide versatile handles for further chemical modifications. The most common and direct method for the synthesis of this compound is the Fischer esterification of 3-fluoro-2-hydroxybenzoic acid.

Reaction Overview: Fischer Esterification

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester. In the synthesis of this compound, 3-fluoro-2-hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.

The general reaction is as follows:

Reaction Mechanism

The Fischer esterification mechanism proceeds through several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: The oxygen atom of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocols

Two primary methods for the synthesis of this compound via Fischer esterification are presented below, utilizing either sulfuric acid or thionyl chloride as the catalyst.

Method 1: Sulfuric Acid Catalysis

This method is a standard Fischer esterification procedure.

Materials and Reagents:

  • 3-fluoro-2-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-hydroxybenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization.

Method 2: Thionyl Chloride Catalysis

This method offers an alternative to sulfuric acid and can sometimes provide higher yields.

Materials and Reagents:

  • 3-fluoro-2-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-2-hydroxybenzoic acid in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution with stirring.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.

  • Purify the product as needed by column chromatography or recrystallization.

Data Presentation

Table 1: Reaction Parameters (Illustrative)

ParameterMethod 1 (H₂SO₄)Method 2 (SOCl₂)
Reactant Ratio (Acid:MeOH)1 : 20 (typical)1 : 15 (typical)
Catalyst LoadingCatalytic (e.g., 5 mol%)1.1 - 1.5 equivalents
Reaction TemperatureReflux (approx. 65 °C)Reflux (approx. 65 °C)
Reaction Time4 - 24 hours1 - 4 hours
Typical Yield> 80% (expected)> 90% (expected)

Table 2: Physicochemical and Spectroscopic Data

PropertyData
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Appearance White to off-white solid
Melting Point Not reported
¹H NMR (CDCl₃, 400 MHz) Expected shifts (δ, ppm): ~10.5 (s, 1H, OH), 7.6-7.0 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected shifts (δ, ppm): ~170 (C=O), 160-115 (Ar-C), 52 (OCH₃)
IR (KBr, cm⁻¹) Expected peaks: ~3400-3200 (O-H stretch), ~1720 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch)
Mass Spec. (EI) Expected m/z: 170 [M]⁺, 139 [M-OCH₃]⁺, 111 [M-COOCH₃]⁺

Note: The spectroscopic data presented are estimations based on the chemical structure and data from similar compounds. Actual experimental values may vary.

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer Esterification.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 3-fluoro-2-hydroxybenzoic acid + Methanol Catalyst Acid Catalyst (H₂SO₄ or SOCl₂) Reflux Reflux Catalyst->Reflux Quench Quench (Water/Base) Reflux->Quench Extract Extraction (Organic Solvent) Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Drying (Na₂SO₄/MgSO₄) Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purify Column Chromatography or Recrystallization Evaporation->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and dependencies of the key stages in the synthesis process.

Synthesis_Logic Start Start Mixing Mixing Reactants (Acid, Alcohol, Catalyst) Start->Mixing Heating Heating to Reflux Mixing->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Logical flow of the synthesis and characterization process.

Conclusion

The synthesis of this compound from 3-fluoro-2-hydroxybenzoic acid is a straightforward and efficient process, primarily achieved through Fischer esterification. The choice of catalyst, either sulfuric acid or thionyl chloride, can be adapted based on laboratory resources and desired reaction times. This technical guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and characterization of this important chemical intermediate. Further optimization of reaction conditions may lead to improved yields and purity, contributing to the advancement of research and development in the chemical and pharmaceutical sciences.

The Strategic Role of Methyl 3-fluoro-2-hydroxybenzoate as a Fluorinated Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-2-hydroxybenzoate, a seemingly simple aromatic compound, has emerged as a valuable and versatile fluorinated building block in the lexicon of medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and, most importantly, its application in the construction of complex, biologically active molecules. This document is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel therapeutics and other advanced chemical entities.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 70163-98-3
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Appearance White to off-white crystalline powder
Purity >98%[1]
Melting Point Not explicitly found for the methyl ester. The precursor, 3-Fluoro-2-hydroxybenzoic acid, has a melting point of 142-145 °C.
Solubility Soluble in methanol and other common organic solvents.

Synthesis of this compound

The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 3-fluoro-2-hydroxybenzoic acid.[2] This precursor is commercially available or can be synthesized, for instance, by the fluorination of salicylic acid.[3]

Synthetic Pathway Overview

The synthesis can be depicted as a two-step process, starting from salicylic acid, although 3-fluoro-2-hydroxybenzoic acid is often sourced directly.

Synthesis_Pathway Salicylic_Acid Salicylic Acid Precursor 3-Fluoro-2-hydroxybenzoic Acid Salicylic_Acid->Precursor Fluorination (e.g., with HF) Product This compound Precursor->Product Esterification Methanol Methanol (CH3OH) Methanol->Product Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Product

Caption: General synthetic pathway to this compound.

Detailed Experimental Protocol: Esterification of 3-fluoro-2-hydroxybenzoic Acid

This protocol is adapted from established esterification procedures for similar aromatic carboxylic acids.[4][5]

Materials:

  • 3-fluoro-2-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-fluoro-2-hydroxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or dropwise add thionyl chloride (e.g., 1.1-1.5 equivalents). The addition of thionyl chloride should be performed in a well-ventilated fume hood.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary to achieve the desired purity.

ReagentMolar EquivalentPurpose
3-fluoro-2-hydroxybenzoic acid1.0Starting material
MethanolExcessReagent and solvent
Sulfuric Acid / Thionyl ChlorideCatalytic / 1.1-1.5Catalyst for esterification
Sodium BicarbonateExcessNeutralize acid catalyst
Ethyl Acetate-Extraction solvent
Anhydrous MgSO₄ / Na₂SO₄-Drying agent

Application as a Fluorinated Building Block in Drug Discovery

The true value of this compound lies in its utility as a scaffold for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of three distinct functional groups—the methyl ester, the hydroxyl group, and the fluorine atom—on an aromatic ring provides a rich platform for a variety of chemical transformations.

Key Reactions and Transformations

The reactivity of this compound allows for a range of subsequent chemical modifications:

  • O-Alkylation/Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to introduce diverse side chains.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides or undergo other transformations.

  • Electrophilic Aromatic Substitution: The fluorine and hydroxyl groups direct further substitution on the aromatic ring, although the positions are influenced by the electronic nature of these substituents.

  • Coupling Reactions: The aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if further functionalized (e.g., with a bromine or iodine atom).

Case Study: Synthesis of a Precursor for Benzoxazinone Derivatives

While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, its application can be illustrated through the synthesis of precursors for biologically active scaffolds like benzoxazinones. Benzoxazinones are a class of heterocyclic compounds with a range of biological activities, including potential use as herbicides.

The following workflow outlines a hypothetical, yet chemically sound, pathway where this compound could serve as a key starting material.

Application_Workflow Start This compound Step1 O-Alkylation with a protected amino-alkyl halide Start->Step1 Intermediate1 Alkylated Intermediate Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Amine Deprotection Intermediate2->Step3 Intermediate3 Amino Acid Intermediate Step3->Intermediate3 Step4 Intramolecular Cyclization (Lactamization) Intermediate3->Step4 Final_Product Fluorinated Benzoxazinone Derivative Step4->Final_Product

Caption: A plausible synthetic workflow utilizing this compound.

This synthetic strategy leverages the reactivity of the hydroxyl and ester groups to build the heterocyclic core of the benzoxazinone. The fluorine atom remains on the aromatic ring, potentially influencing the biological activity and pharmacokinetic properties of the final molecule.

Conclusion

This compound is a valuable and versatile fluorinated building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it an attractive starting material for the construction of complex molecular architectures. The strategic placement of the fluorine atom is a key feature, offering a means to fine-tune the properties of target molecules. This guide has provided an overview of its synthesis and potential applications, highlighting its significance for researchers and professionals in drug discovery and development. As the demand for novel, effective, and safe therapeutics continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.

References

Methyl 3-fluoro-2-hydroxybenzoate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-2-hydroxybenzoate is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom onto a benzoate scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and potential biological significance. Due to the limited direct research on this specific molecule, data from closely related analogs are included to provide a broader context and suggest potential avenues for future investigation.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₇FO₃, is a derivative of salicylic acid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 70163-98-3[2]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1]
Purity >98%[2]
Physical State Solid-
IUPAC Name This compound[1]

Synthesis

A plausible synthetic route for this compound would therefore be the esterification of 3-fluoro-2-hydroxybenzoic acid.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • 3-fluoro-2-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-fluoro-2-hydroxybenzoic acid in anhydrous methanol in a round-bottom flask, and cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution while stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3-fluoro-2-hydroxybenzoic_acid 3-fluoro-2-hydroxybenzoic acid Esterification Esterification 3-fluoro-2-hydroxybenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Thionyl_chloride Thionyl chloride Thionyl_chloride->Esterification Catalyst Workup Aqueous Workup (NaHCO3, Brine) Esterification->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Proposed synthesis workflow for this compound.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of this compound are not currently available in the scientific literature. However, the structurally related compound, methyl p-hydroxybenzoate (methyl paraben), has been shown to affect intracellular calcium ion concentrations ([Ca²⁺]i) and histamine release in rat peritoneal mast cells.[4][5]

The proposed mechanism involves the activation of Phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptor (IP₃R) on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[4][5] This increase in intracellular Ca²⁺, in concert with protein kinase C (PKC) activation, can lead to cellular responses such as degranulation and histamine release in mast cells.[4][5]

While this pathway has not been demonstrated for this compound, it represents a plausible mechanism of action that warrants investigation, given the structural similarities between the compounds. The presence of the fluorine atom may, however, significantly modulate this activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Receptor Target Receptor (Hypothetical) PLC Phospholipase C (PLC) Receptor->PLC IP3 Inositol 1,4,5- trisphosphate (IP3) PLC->IP3 Hydrolyzes PIP2 to DAG Diacylglycerol (DAG) PLC->DAG Hydrolyzes PIP2 to PIP2 PIP2 IP3R IP3 Receptor (IP3R) IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Histamine Release) PKC->Response Ca_cytosol Increased [Ca²⁺]i Ca_cytosol->Response IP3R->Ca_cytosol Opens channel Ca_store Ca²⁺ Store Ca_store->IP3R Methyl_paraben Methyl p-hydroxybenzoate (Related Compound) Methyl_paraben->Receptor Activates

Hypothesized signaling pathway based on the action of the related compound, methyl p-hydroxybenzoate.[4][5]

Safety and Handling

This compound is classified as harmful and an irritant.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery and materials science. While direct biological data is currently lacking, the known activities of structurally similar compounds suggest that it may interact with cellular signaling pathways, particularly those involving calcium mobilization. Future research should focus on elucidating the specific biological targets of this compound and exploring the impact of its fluorine substitution on its activity and metabolic stability. The synthetic and analytical protocols outlined in this guide provide a foundation for such future studies.

References

An In-depth Technical Guide to Methyl 3-fluoro-2-hydroxybenzoate: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-2-hydroxybenzoate is a fluorinated derivative of salicylic acid, a class of compounds with a rich history in medicine. While the specific discovery of this particular ester is not well-documented as a singular event, its existence is a logical consequence of the long-standing exploration of salicylates and the more recent advent of fluorine chemistry in drug discovery. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis, and a historical perspective on its development within the broader context of medicinal chemistry.

Historical Context: An Evolution of Salicylates and Fluorine Chemistry

The story of this compound is not one of a sudden discovery but rather an incremental advancement built upon centuries of chemical and medical research. The journey begins with the parent molecule, salicylic acid.

The medicinal use of salicylate-containing plants, such as willow bark, dates back to ancient civilizations, with historical records from Egypt, Sumer, and Assyria mentioning its use for fever and pain relief.[1] The active principle, salicin, was first isolated in the 1820s by several European scientists.[2] A significant milestone was the first synthesis of salicylic acid by the German chemist Hermann Kolbe in 1859, which made large-scale production possible. A year later, Charles Frédéric Gerhardt synthesized acetylsalicylic acid, which was later famously branded as Aspirin by Bayer in 1899.[2]

The introduction of fluorine into organic molecules is a more recent, yet profoundly impactful, development in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. This has led to the development of numerous fluorinated pharmaceuticals with enhanced metabolic stability, bioavailability, and binding affinity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in a research setting.

PropertyValueSource
Molecular Formula C₈H₇FO₃PubChem
Molecular Weight 170.14 g/mol PubChem
CAS Number 70163-98-3ChemicalBook
Appearance Off-white solidChemicalBook
Melting Point 46-47 °CLookChem, ChemicalBook
Boiling Point 211.7 °C at 760 mmHgLookChem
Density 1.309 g/cm³LookChem
pKa 8.50 ± 0.10 (Predicted)LookChem
Flash Point 81.8 °CLookChem
Refractive Index 1.526LookChem

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-2-hydroxybenzoic acid, with methanol in the presence of an acid catalyst.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 3-Fluoro-2-hydroxybenzoic Acid E This compound A->E B Methanol B->E C Acid Catalyst (e.g., H₂SO₄) C->E D Heat (Reflux) D->E F Water G start Start dissolve Dissolve 3-fluoro-2-hydroxybenzoic acid in excess methanol start->dissolve add_catalyst Add catalytic H₂SO₄ dissolve->add_catalyst reflux Heat to reflux (4-24h) add_catalyst->reflux cool Cool to room temperature reflux->cool evaporate Remove excess methanol (rotary evaporator) cool->evaporate dissolve_extract Dissolve residue in ether/EtOAc and transfer to separatory funnel evaporate->dissolve_extract wash_water Wash with H₂O dissolve_extract->wash_water wash_bicarb Wash with sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer (MgSO₄/Na₂SO₄) wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (column chromatography or recrystallization) concentrate->purify product This compound purify->product

References

An In-depth Technical Guide to the Reactivity and Functional Groups of Methyl 3-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-2-hydroxybenzoate is a versatile aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a methyl ester, a phenolic hydroxyl group, and a fluorine atom on the benzene ring, imparts a distinct reactivity profile that makes it a valuable building block for the synthesis of a wide range of complex molecules, including novel drug candidates. This technical guide provides a comprehensive overview of the functional groups and reactivity of this compound, complete with physical and spectral data, detailed experimental protocols for its synthesis and key reactions, and graphical representations of its chemical behavior.

Core Functional Groups and Their Influence on Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the methyl ester, the hydroxyl group, and the fluorine atom, all attached to a central benzene ring.

  • Methyl Ester Group (-COOCH₃): This electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution. However, it can undergo nucleophilic acyl substitution, allowing for its conversion into other functional groups such as amides or carboxylic acids (via hydrolysis).

  • Hydroxyl Group (-OH): As a strong activating group, the phenolic hydroxyl group directs electrophiles to the ortho and para positions. Its acidic nature allows it to readily undergo reactions such as O-alkylation and O-acylation. Intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl can influence the compound's conformation and reactivity.

  • Fluorine Atom (-F): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack and increases the acidity of the phenolic proton. Conversely, it has a weak electron-donating mesomeric effect (+M). The interplay of these effects influences the regioselectivity of aromatic substitution reactions.

The synergistic and sometimes opposing effects of these functional groups create a nuanced reactivity profile that can be strategically exploited in organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is crucial for its application in research and development. The following tables summarize the key data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 70163-98-3[1][2][3][4]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1]
Appearance Solid
Purity >98% (typical)[4]

Table 2: Spectroscopic Data

Technique Data
¹H NMR Predicted chemical shifts (ppm) in CDCl₃: ~3.9 (s, 3H, -OCH₃), ~7.0-7.5 (m, 3H, Ar-H), ~9.5-10.5 (br s, 1H, -OH). Actual experimental data should be obtained for confirmation.
¹³C NMR Predicted chemical shifts (ppm) in CDCl₃: ~52 (-OCH₃), ~115-160 (Ar-C, including C-F coupling), ~170 (C=O). Actual experimental data should be obtained for confirmation.
IR Spectroscopy Predicted characteristic peaks (cm⁻¹): ~3300-3100 (O-H stretch, broad), ~3000 (C-H stretch, aromatic), ~1720 (C=O stretch, ester), ~1600, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ester), ~1200 (C-F stretch). Actual experimental data should be obtained for confirmation.
Mass Spectrometry Molecular Ion (M⁺): m/z = 170.0379. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 139, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 111. Actual experimental data should be obtained for confirmation.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound and its subsequent key reactions.

Synthesis: Fischer Esterification of 3-Fluoro-2-hydroxybenzoic Acid

This protocol describes the synthesis of this compound from its corresponding carboxylic acid via Fischer esterification.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reactant1 3-Fluoro-2-hydroxybenzoic Acid product This compound reactant1->product + CH₃OH reactant2 Methanol reactant2->product water H₂O product->water + H₂O catalyst H₂SO₄ (cat.) catalyst->product

Fischer Esterification Synthesis

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Fluoro-2-hydroxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Reactivity: O-Alkylation (Williamson Ether Synthesis)

This protocol outlines a general procedure for the O-alkylation of the phenolic hydroxyl group of this compound.

Reaction Workflow:

G start Start: this compound deprotonation Deprotonation with a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) start->deprotonation nucleophilic_attack Nucleophilic attack of the resulting phenoxide on an alkyl halide (R-X) deprotonation->nucleophilic_attack workup Aqueous workup and extraction nucleophilic_attack->workup purification Purification (Column chromatography or recrystallization) workup->purification product Product: Methyl 2-alkoxy-3-fluorobenzoate purification->product

O-Alkylation Workflow

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for a short period (e.g., 15-30 minutes), then add the desired alkyl halide (R-X, 1.1-1.5 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture (e.g., to 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Reactivity: O-Acylation (Schotten-Baumann Conditions)

This protocol provides a general method for the O-acylation of the phenolic hydroxyl group.

Logical Relationship of Reagents and Products:

G cluster_reactants Reactants start This compound product Methyl 2-acyloxy-3-fluorobenzoate start->product acyl_chloride Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) acyl_chloride->product base Aqueous Base (e.g., NaOH, Pyridine) base->product facilitates

O-Acylation Components

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent system, such as a mixture of dichloromethane and aqueous sodium hydroxide, or in pyridine.

  • Addition of Acylating Agent: Cool the solution in an ice bath and add the acylating agent (e.g., an acyl chloride or anhydride, 1.1-1.5 eq) dropwise with vigorous stirring.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Workup: If using an aqueous base, separate the organic layer, wash with dilute acid (e.g., 1M HCl), water, and brine. If using pyridine, remove the pyridine under reduced pressure and dissolve the residue in an organic solvent.

  • Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude ester by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct pattern of functionalization on the aromatic ring allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex target molecules, particularly in the field of drug discovery. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors. It is, however, crucial to note that while predicted spectral data is provided for guidance, empirical data should be generated for confirmation in any research setting.

References

Potential Biological Activities of Methyl 3-fluoro-2-hydroxybenzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-2-hydroxybenzoate is a fluorinated derivative of methyl salicylate. While direct biological studies on this specific compound are limited in publicly available literature, its structural components—a salicylic acid backbone, a methyl ester, and a fluorine atom at the 3-position—suggest a range of potential pharmacological activities. This technical guide consolidates information on the biological activities of structurally related compounds, including derivatives of 3-fluorosalicylic acid and other fluorinated salicylates, to infer the potential bioactivities of this compound. The strategic incorporation of a fluorine atom is a common approach in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall efficacy of drug candidates.[1][2][3] Similarly, the esterification of the carboxylic acid group in salicylates has been shown to modulate their pharmacological profile, notably reducing gastric irritation.[4] This whitepaper will explore the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound based on the activities of its close analogs, providing a foundation for future research and development.

Introduction: The Rationale for Fluorinated Salicylates

Salicylic acid and its derivatives are a cornerstone of pharmacology, renowned for their anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.[5] The introduction of a fluorine atom into the salicylic acid scaffold can significantly alter its electronic properties, lipophilicity, and metabolic fate, often leading to enhanced biological activity.[6][7] The 3-fluoro substitution, in particular, is of interest for its potential to influence the acidity of the phenolic hydroxyl group and the overall conformation of the molecule, which can impact receptor binding and enzyme inhibition.

This compound is synthesized from 3-fluorosalicylic acid and serves as a key intermediate in the creation of more complex, biologically active molecules.[8] Understanding its potential intrinsic activities, as well as its role as a pharmacophore, is crucial for the design of novel therapeutics.

Potential Areas of Biological Activity

Based on the biological evaluation of structurally similar compounds, the following sections outline the most probable areas of pharmacological relevance for this compound.

Anticancer Activity

Fluorinated analogs of various natural products and synthetic compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines. For instance, fluorinated salicylaldimines have been investigated for their cytotoxic and antiproliferative effects on non-small cell lung cancer cells (A549).[9] The introduction of fluorine can enhance the anticancer properties of a molecule.[10][11]

Table 1: Cytotoxic Activity of Related Fluorinated Salicylaldimines against A549 Cancer Cells [9]

CompoundStructureIC50 (µM)
Compound 7Fluorinated Salicylaldimine1.4
Doxorubicin (Control)-1.9
Antimicrobial Activity

Salicylic acid derivatives are known for their antimicrobial properties.[5] Fluorination can further enhance this activity. Studies on fluorinated Schiff bases derived from salicylaldehydes have shown antimicrobial effects against various bacterial strains.[9] Additionally, 3-fluorosalicylic acid is recognized as an intermediate for synthesizing antibacterial agents.[8] The combination of a benzoate structure with fluoride has also been shown to have a greater effect on reducing dental caries than fluoride alone, suggesting a synergistic antibacterial effect.[12]

Table 2: Antimicrobial Activity (MIC50 in µM) of Fluorinated Salicylaldimines [9]

CompoundP. aeruginosaE. coliS. aureus
Fluorinated Schiff Bases (Range)18.6 - 49.318.6 - 49.318.6 - 49.3
Gentamicin (Control)1.5 - 2.21.5 - 2.21.5 - 2.2
Anti-inflammatory Activity

The parent compound, salicylic acid, is a well-known anti-inflammatory agent. Esterification of the carboxylic acid group, as seen in this compound, has been explored as a strategy to reduce the gastric ulcerogenic activity associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[4] Methyl esters of acetylsalicylic and salicylic acids have demonstrated comparable anti-inflammatory and antipyretic potencies to their acidic counterparts but with significantly lower gastric toxicity.[4] 3-Fluorosalicylic acid itself is also used in the synthesis of anti-inflammatory agents.[8]

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activities of this compound, based on protocols used for its analogs.

Anticancer Activity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for 48 or 72 hours.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[13]

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Bacterial strains are grown on nutrient agar plates at 37°C for 24 hours. A standardized inoculum is then prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the synthetic context and the conceptual basis for the potential biological activities of this compound.

Synthesis_Pathway A 3-Fluorosalicylic Acid B This compound A->B Esterification (Methanol, Acid Catalyst) C Biologically Active Derivatives (e.g., Amides, Complex Esters) B->C Further Synthesis

Figure 1. Synthetic pathway from 3-fluorosalicylic acid.

Potential_Activities cluster_compound This compound cluster_properties Structural Features cluster_activities Potential Biological Activities Compound Core Structure F 3-Fluoro Group Compound->F Ester Methyl Ester Compound->Ester Salicylate Salicylate Backbone Compound->Salicylate Anticancer Anticancer F->Anticancer Enhances Potency Antimicrobial Antimicrobial F->Antimicrobial Increases Efficacy AntiInflammatory Anti-inflammatory Ester->AntiInflammatory Reduces Gastric Toxicity Salicylate->Antimicrobial Inherent Activity Salicylate->AntiInflammatory Inherent Activity

Figure 2. Inferred biological activities based on structural features.

Conclusion and Future Directions

This whitepaper serves as a technical guide for researchers interested in exploring the therapeutic potential of this compound. Future research should focus on the direct in vitro and in vivo evaluation of this compound to validate these hypothesized activities. Such studies will be crucial in determining its viability as a lead compound for the development of new therapeutic agents.

References

Methyl 3-fluoro-2-hydroxybenzoate: A Core Scaffold for Early-Phase Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-2-hydroxybenzoate, a fluorinated derivative of salicylic acid, represents a valuable and versatile scaffold in the landscape of early-phase drug discovery. The strategic incorporation of a fluorine atom onto the salicylate backbone offers a compelling starting point for the synthesis of novel chemical entities with potentially enhanced pharmacological properties. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and, most importantly, its prospective applications in anticancer and antimicrobial drug discovery programs. Drawing on data from structurally related compounds, this document outlines detailed experimental protocols for the evaluation of its biological activity and explores the key signaling pathways that its derivatives may modulate.

Introduction

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve key pharmacokinetic and pharmacodynamic parameters. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability. Salicylates, with their inherent anti-inflammatory, analgesic, and antipyretic properties, have a long history in medicine. The combination of a fluorine substituent with the salicylate scaffold in this compound presents a promising platform for the development of new therapeutic agents.

This guide will delve into the potential of this compound as a key building block in the generation of compound libraries for high-throughput screening. While direct biological data on the title compound is limited, this paper will extrapolate potential activities based on the known pharmacology of analogous fluorinated salicylates and related structures, providing a roadmap for its exploration in early-phase drug discovery.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling during the drug discovery process.

PropertyValueReference
Molecular Formula C₈H₇FO₃N/A
Molecular Weight 170.14 g/mol N/A
Melting Point 46-47 °C[1]
Boiling Point 211.7 °C at 760 mmHg[2]
Density 1.309 g/cm³[1]
Flash Point 81.8 °C[2]
pKa 8.50 ± 0.10 (Predicted)[2]

Synthesis

This compound is primarily synthesized from its corresponding carboxylic acid, 3-fluoro-2-hydroxybenzoic acid. The esterification is a standard procedure in organic chemistry.

General Synthesis Workflow

The synthesis typically involves the reaction of 3-fluoro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-fluoro-2-hydroxybenzoic_acid 3-Fluoro-2-hydroxybenzoic Acid Esterification Esterification (Acid Catalyst) 3-fluoro-2-hydroxybenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Product This compound Esterification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Esterification of 3-Fluoro-2-hydroxybenzoic Acid

This protocol is adapted from procedures for similar fluorinated benzoic acid esters.

Materials:

  • 3-Fluoro-2-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-fluoro-2-hydroxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid dropwise to the stirred solution.

  • Remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Potential Applications in Early-Phase Drug Discovery

Anticancer Activity

Salicylate derivatives have been investigated for their anticancer properties.[3][4][5] The presence of the fluorine atom in this compound could enhance this activity. Derivatives of this scaffold could be synthesized and screened against various cancer cell lines to identify lead compounds.

Salicylates are known to modulate several signaling pathways implicated in cancer progression, including the NF-κB and MAPK pathways.[2][6] Derivatives of this compound could potentially exert their anticancer effects through similar mechanisms.

Anticancer_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Salicylate_Derivative This compound Derivative IKK IKK Salicylate_Derivative->IKK inhibits ERK ERK Salicylate_Derivative->ERK inhibits IkB IκBα IKK->IkB inhibits degradation of NFkB NF-κB IkB->NFkB sequesters Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Gene_Expression_NFkB Pro-inflammatory & Pro-survival Genes Nucleus_NFkB->Gene_Expression_NFkB activates Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Nucleus_MAPK ERK (in Nucleus) ERK->Nucleus_MAPK translocates Gene_Expression_MAPK Proliferation & Survival Genes Nucleus_MAPK->Gene_Expression_MAPK activates

Caption: Potential modulation of NF-κB and MAPK signaling pathways by salicylate derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7][8][9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Salicylate derivatives have also demonstrated antimicrobial properties.[10] The fluorine atom in this compound could modulate this activity. Derivatives can be screened against a panel of pathogenic bacteria and fungi.

The antimicrobial action of salicylates is thought to involve the disruption of microbial membranes and the inhibition of essential enzymes. The lipophilicity and electronic properties conferred by the fluorine atom could enhance these effects.

Antimicrobial_Mechanism Salicylate_Derivative This compound Derivative Bacterial_Cell Bacterial Cell Salicylate_Derivative->Bacterial_Cell Membrane_Disruption Membrane Disruption Bacterial_Cell->Membrane_Disruption causes Enzyme_Inhibition Enzyme Inhibition Bacterial_Cell->Enzyme_Inhibition causes Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Postulated mechanisms of antimicrobial action for salicylate derivatives.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][11]

Materials:

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound is a promising and synthetically accessible scaffold for the development of novel therapeutic agents. While direct biological data for this specific molecule is sparse, the known activities of structurally related fluorinated salicylates provide a strong rationale for its exploration in anticancer and antimicrobial drug discovery. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for researchers to unlock the therapeutic potential of derivatives based on this core structure. Further synthesis and screening of compound libraries derived from this compound are warranted to identify lead compounds with enhanced efficacy and favorable drug-like properties.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-fluoro-2-hydroxybenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 3-fluoro-2-hydroxybenzoate, a key building block in the synthesis of pharmaceutical compounds. This document details its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.

Introduction

This compound is a fluorinated aromatic compound that serves as a versatile intermediate in organic synthesis. The presence of a fluorine atom, a hydroxyl group, and a methyl ester on the benzene ring imparts unique reactivity and allows for diverse chemical modifications.[1] These features make it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including histone deacetylase (HDAC) inhibitors, antibacterial agents, and G protein-coupled receptor (GPR) 120 agonists. The strategic incorporation of fluorine can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidates.[1]

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of the precursor, 3-Fluoro-2-hydroxybenzoic acid, is presented in Table 1.

Table 1: Physicochemical Properties of 3-Fluoro-2-hydroxybenzoic Acid

PropertyValueReference
CAS Number341-27-5[1]
Molecular FormulaC₇H₅FO₃[1]
Molecular Weight156.11 g/mol [1]
Melting Point~142 °C[1]
AppearanceWhite powder[1]
SolubilitySoluble in methanol[1]
Synthesis of this compound

This compound is synthesized via Fischer esterification of 3-fluoro-2-hydroxybenzoic acid with methanol, typically in the presence of an acid catalyst.[1]

Reaction Scheme:

Applications in Pharmaceutical Synthesis

This compound is a valuable starting material for the synthesis of various pharmaceutical agents. Its functional groups allow for a range of chemical transformations to build more complex molecular architectures.

Histone Deacetylase (HDAC) Inhibitors

This intermediate is utilized in the synthesis of novel HDAC inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer and other diseases.

Antibacterial Agents

The benzamide scaffold, which can be derived from this compound, is a key component of new antibacterial compounds. These compounds may target essential bacterial enzymes like DNA gyrase and FtsA, offering potential solutions to the growing problem of antibiotic resistance.

GPR120 Agonists

This compound serves as a precursor for the development of GPR120 agonists. GPR120 is a receptor for free fatty acids and is involved in regulating metabolism and inflammation, making it a therapeutic target for metabolic disorders like type 2 diabetes.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This is a representative protocol based on general Fischer esterification methods. Actual conditions may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-2-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous methanol (10-20 volumes) to the flask.

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 2: Representative Data for Synthesis of this compound

ParameterExpected Value/Data
Yield 80-95% (typical for esterification)
Purity (by HPLC) >98%
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spec (m/z) [M+H]⁺ consistent with the molecular weight

Signaling Pathways and Mechanisms of Action

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors increase the acetylation of histones, leading to a more relaxed chromatin structure and altering gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway HDAC_Inhibitor HDAC Inhibitor (derived from Methyl 3-fluoro-2-hydroxybenzoate) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Acetylated_Histones->Histones Open_Chromatin Open Chromatin (Transcriptionally active) Acetylated_Histones->Open_Chromatin Chromatin Condensed Chromatin (Transcriptionally repressed) Gene_Expression Altered Gene Expression (e.g., p21, pro-apoptotic genes) Open_Chromatin->Gene_Expression Cellular_Effects Cellular Effects (Cell Cycle Arrest, Apoptosis) Gene_Expression->Cellular_Effects

Caption: HDAC Inhibition Pathway.

GPR120 Agonism

GPR120 agonists bind to and activate the GPR120 receptor, initiating downstream signaling cascades that are involved in glucose uptake and anti-inflammatory responses.

GPR120_Signaling_Pathway GPR120_Agonist GPR120 Agonist (derived from Methyl 3-fluoro-2-hydroxybenzoate) GPR120 GPR120 Receptor GPR120_Agonist->GPR120 Activation G_alpha_q Gαq/11 GPR120->G_alpha_q Beta_Arrestin β-Arrestin-2 GPR120->Beta_Arrestin PLC Phospholipase C (PLC) G_alpha_q->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Metabolic_Regulation Metabolic Regulation (e.g., Glucose Uptake) Ca_release->Metabolic_Regulation PKC->Metabolic_Regulation Anti_Inflammatory Anti-inflammatory Effects Beta_Arrestin->Anti_Inflammatory

Caption: GPR120 Agonist Signaling Pathway.

Antibacterial Mechanism of Action Workflow

The development of novel antibacterial agents from this compound involves a structured workflow from synthesis to mechanistic studies.

Antibacterial_Workflow Start This compound Synthesis Synthesis of Benzamide Derivatives Start->Synthesis Screening Antimicrobial Screening (MIC/MBC determination) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID MOA Mechanism of Action Studies Hit_ID->MOA Lead_Opt Lead Optimization Hit_ID->Lead_Opt Target_1 DNA Gyrase Inhibition MOA->Target_1 Target_2 Cell Membrane Disruption MOA->Target_2 Target_3 Other Essential Enzymes MOA->Target_3

Caption: Antibacterial Drug Discovery Workflow.

References

Application Notes and Protocols for the Synthesis of Methyl 3-fluoro-2-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into a drug candidate can enhance its metabolic stability, binding affinity, and pharmacokinetic profile. Methyl 3-fluoro-2-hydroxybenzoate serves as a valuable scaffold for the synthesis of a variety of derivatives with potential therapeutic applications. Its structural similarity to salicylic acid suggests that its derivatives may possess anti-inflammatory, analgesic, and other biological activities. These application notes provide detailed protocols for the synthesis of this compound and one of its key derivatives, 3-fluoro-2-hydroxybenzamide. Furthermore, we explore the potential applications of these derivatives in drug discovery, with a focus on their role as enzyme inhibitors and modulators of key signaling pathways.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of 3-fluoro-2-hydroxybenzoic acid (3-fluorosalicylic acid) with methanol, using a strong acid catalyst such as sulfuric acid.[1][2] This reaction is a classic and efficient method for the preparation of esters from carboxylic acids and alcohols.

Experimental Protocol: Fischer Esterification of 3-fluoro-2-hydroxybenzoic acid

Materials:

  • 3-fluoro-2-hydroxybenzoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-fluoro-2-hydroxybenzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol to act as both the reactant and the solvent.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization to obtain the pure ester.

Quantitative Data (Analogous Syntheses):

The following table provides data from analogous esterification reactions to give an expected range of yields.

Starting MaterialProductCatalystReaction TimeYield (%)Reference
4-fluoro-3-hydroxy-benzoic acidMethyl 4-fluoro-3-hydroxybenzoateThionyl Chloride1 hourNot specified, but afforded a white solid[2]
Salicylic acidMethyl salicylateSulfuric Acid1.5 hoursNot specified, but successful synthesis reported[3]

Synthesis of this compound Derivatives: 3-fluoro-2-hydroxybenzamide

This compound is a versatile intermediate for the synthesis of various derivatives. A common transformation is the amidation of the ester to form an amide, in this case, 3-fluoro-2-hydroxybenzamide. This reaction is typically carried out by reacting the ester with an amine.

Experimental Protocol: Amidation of this compound

Materials:

  • This compound

  • Ammonia solution (e.g., 28% in water) or an amine of choice

  • Methanol (optional, as a solvent)

  • Round-bottom flask or sealed tube

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add an excess of the ammonia solution or the desired amine (e.g., 3-5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction may need to be conducted in a sealed tube if heating is required to prevent the escape of volatile reactants.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Upon completion, remove the solvent and excess amine under reduced pressure.

  • The resulting crude 3-fluoro-2-hydroxybenzamide can be purified by recrystallization or column chromatography.

Applications in Drug Discovery

Derivatives of salicylic acid and its fluorinated analogs have shown a wide range of biological activities and are the subject of extensive research in drug discovery.

As Enzyme Inhibitors

Fluorinated compounds are known to act as potent enzyme inhibitors.[4] The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the molecule, leading to enhanced binding to the active site of an enzyme. Derivatives of this compound can be designed to target various enzymes implicated in disease. For instance, structurally related cobalt-salen complexes have demonstrated anticancer activity with an IC₅₀ of 50 µM.[5]

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. Salicylates are known to inhibit the activation of the NF-κB pathway.[6] Structurally similar compounds, such as 4-trifluoromethyl derivatives of salicylate, have been shown to be potent inhibitors of NF-κB activation.[6] This suggests that derivatives of this compound could also modulate this critical signaling pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF_κB NF-κB (p50/p65) Ub Ubiquitin IκBα->Ub Ubiquitination NF_κB->IκBα Inhibited by NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocates Proteasome Proteasome Ub->Proteasome Degradation Salicylate_Derivative This compound Derivative Salicylate_Derivative->IKK_complex Inhibits DNA DNA NF_κB_nucleus->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A 3-fluoro-2-hydroxybenzoic acid B This compound A->B Esterification C Derivative Library (e.g., Amides, Ethers) B->C Derivatization D In vitro Assays (e.g., Enzyme Inhibition, Cell Viability) C->D Screening E Mechanism of Action Studies (e.g., Signaling Pathway Analysis) D->E Hit Identification F Lead Optimization E->F Structure-Activity Relationship

References

Application of Methyl 3-fluoro-2-hydroxybenzoate in Agrochemical Development: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 3-fluoro-2-hydroxybenzoate, a fluorinated derivative of salicylic acid, serves as a versatile building block in the synthesis of novel agrochemicals. While not an active ingredient itself, its unique chemical structure allows for the development of potent herbicides and agents that induce plant defense mechanisms. This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and professionals in the agrochemical development field.

Herbicidal Applications: Synthesis of Pyrimidinyl Salicylic Acids

This compound is a key precursor for the synthesis of pyrimidinyl salicylic acids, a class of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to plant death.

Synthesis of 3-fluoro-2-(4,6-dimethoxypyrimidin-2-yl)salicylic acid

A prominent herbicidal derivative synthesized from this compound is 3-fluoro-2-(4,6-dimethoxypyrimidin-2-yl)salicylic acid. The synthesis involves a multi-step process, starting with the reaction of methyl 3-fluorosalicylate with a pyrimidine derivative, followed by hydrolysis of the ester to yield the active herbicidal acid.

Experimental Workflow for Synthesis and Herbicidal Activity Screening

G cluster_synthesis Synthesis cluster_screening Herbicidal Activity Screening A This compound B Reaction with 4,6-dimethoxy-2-methanesulfonylpyrimidine A->B Starting Material C Intermediate Ester B->C Nucleophilic Aromatic Substitution D Hydrolysis C->D Base or Acid Catalyzed E 3-fluoro-2-(4,6-dimethoxypyrimidin-2-yl)salicylic acid D->E Final Product F Preparation of Test Solutions E->F Compound for Testing G Application to Weed Species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) F->G H Incubation under Controlled Conditions G->H I Assessment of Herbicidal Effect (e.g., visual injury, biomass reduction) H->I J Data Analysis (e.g., GR50 calculation) I->J

Caption: Workflow for the synthesis of a herbicidal pyrimidinyl salicylic acid and subsequent screening for herbicidal activity.

Quantitative Data on Herbicidal Activity

The herbicidal efficacy of pyrimidinyl salicylic acid derivatives is typically evaluated against a panel of common weed species. The data is often presented as the concentration required to achieve 50% growth reduction (GR50).

CompoundTarget WeedGR50 (g ai/ha)
3-fluoro-2-(4,6-dimethoxypyrimidin-2-yl)salicylic acidDescurainia sophia (flixweed)< 0.9375
Wild-type
ALS-resistant (P197L)

Note: Specific GR50 values for 3-fluoro-2-(4,6-dimethoxypyrimidin-2-yl)salicylic acid are not publicly available but related compounds show high potency at low application rates.

Detailed Experimental Protocol: Synthesis of 3-fluoro-2-(4,6-dimethoxypyrimidin-2-yl)salicylic acid

Materials:

  • Methyl 3-fluorosalicylate

  • Potassium hydride (35% in mineral oil)

  • Dimethylformamide (DMF)

  • 4,6-dimethoxy-2-methanesulfonylpyrimidine (DMSP)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • n-hexane

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of the Methyl Ester Intermediate:

    • To a solution of methyl 3-fluorosalicylate (16.5 mmol) in 30 mL of DMF, add potassium hydride (18.5 mmol) portion-wise at room temperature under a nitrogen atmosphere.

    • Stir the mixture for 30 minutes.

    • Add 4,6-dimethoxy-2-methanesulfonylpyrimidine (DMSP) (18.9 mmol) to the reaction mixture.

    • Heat the reaction mixture to 100°C and stir for 14 hours.

    • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to yield the methyl ester of 3-fluoro-2-(4,6-dimethoxypyrimidin-2-yl)salicylic acid.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified methyl ester in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain 3-fluoro-2-(4,6-dimethoxypyrimidin-2-yl)salicylic acid.

Induction of Plant Defense: Systemic Acquired Resistance (SAR)

The parent acid of this compound, 3-fluorosalicylic acid, is a potent inducer of Systemic Acquired Resistance (SAR) in plants. SAR is a long-lasting, broad-spectrum defense mechanism that is effective against a wide range of pathogens. A key marker for the activation of SAR is the accumulation of Pathogenesis-Related (PR) proteins, such as PR-1.

Signaling Pathway for Salicylic Acid-Induced Plant Defense

G A Pathogen Recognition B Salicylic Acid (SA) Biosynthesis A->B D NPR1 (inactive oligomer) in cytoplasm B->D induces redox change C 3-Fluorosalicylic Acid (exogenous application) C->D induces redox change E NPR1 (active monomer) in cytoplasm D->E monomerization F NPR1 translocation to nucleus E->F G TGA Transcription Factors in nucleus F->G H NPR1-TGA Complex Formation G->H interacts with I Binding to PR Gene Promoters H->I J PR-1 Gene Expression I->J activates K Systemic Acquired Resistance J->K

Caption: Simplified signaling pathway of salicylic acid-induced systemic acquired resistance in plants.

Quantitative Data on PR-1 Protein Induction

The induction of PR-1 protein can be quantified to assess the efficacy of SAR inducers.

CompoundPlant SpeciesTreatment ConcentrationFold Induction of PR-1a Protein (vs. control)
3-Fluorosalicylic acidNicotiana tabacum1 mM> Salicylic Acid

Note: 3-fluorosalicylic acid has been shown to be a more potent inducer of PR-1a protein than salicylic acid itself.

Detailed Experimental Protocol: Quantification of PR-1 Protein by ELISA

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • 3-Fluorosalicylic acid solution (1 mM in water with 0.02% Silwet L-77)

  • Control solution (water with 0.02% Silwet L-77)

  • Liquid nitrogen

  • Protein extraction buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • PR-1 specific primary antibody (e.g., anti-AtPR1)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • ELISA plates

  • Plate reader

Procedure:

  • Plant Treatment:

    • Spray Arabidopsis thaliana plants with either the 3-fluorosalicylic acid solution or the control solution until the leaves are thoroughly wetted.

    • Keep the plants under standard growth conditions for 24-48 hours.

  • Protein Extraction:

    • Harvest leaf tissue (approximately 100 mg) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Add 500 µL of ice-cold protein extraction buffer and vortex thoroughly.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the total protein concentration of each extract using a BCA protein assay according to the manufacturer's instructions.

    • Normalize all samples to the same protein concentration (e.g., 1 µg/µL) with extraction buffer.

  • ELISA:

    • Coat the wells of an ELISA plate with 100 µL of the normalized protein extracts (e.g., 10 µg of total protein per well) and incubate overnight at 4°C.

    • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well and incubate for 2 hours at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the primary antibody (anti-AtPR1) diluted in blocking buffer to each well and incubate for 2 hours at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a plate reader.

This compound is a valuable starting material for the development of innovative agrochemicals. Its utility is demonstrated in the synthesis of potent pyrimidinyl salicylic acid herbicides and as a precursor to 3-fluorosalicylic acid, an effective inducer of plant defense mechanisms. The provided protocols and data serve as a foundation for further research and development in these promising areas of crop protection.

Application Notes: The Strategic Use of Methyl 3-fluoro-2-hydroxybenzoate in the Synthesis of Fluorinated Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Methyl 3-fluoro-2-hydroxybenzoate is a versatile, fluorinated building block that offers multiple reactive sites for the construction of complex fluorinated molecules. Its unique arrangement of a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring allows for regioselective modifications, making it a valuable starting material for the synthesis of various fluorinated Active Pharmaceutical Ingredients (APIs). These application notes provide an overview of the utility of this compound and detailed protocols for its conversion into key intermediates for fluorinated APIs.

Key Reactive Features

The synthetic utility of this compound stems from the distinct reactivity of its functional groups:

  • Phenolic Hydroxyl Group: This group can readily undergo O-alkylation, O-acylation, and etherification reactions. It also activates the aromatic ring for electrophilic substitution.

  • Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing a handle for further molecular elaboration.

  • Fluorine Atom: The electron-withdrawing nature of the fluorine atom influences the acidity of the phenolic hydroxyl group and can direct the regioselectivity of aromatic substitution reactions.

Application in the Synthesis of Fluorinated Heterocyclic Scaffolds

A primary application of this compound is in the synthesis of fluorinated heterocyclic compounds, which are core structures in many APIs. For instance, it can serve as a precursor for the synthesis of fluorinated chromones and quinolones, classes of compounds known for their diverse biological activities, including as kinase inhibitors and antibacterial agents.

Experimental Protocols

The following protocols detail the synthesis of a key fluorinated chromone intermediate from this compound. This intermediate is a direct precursor to a class of fluorinated kinase inhibitors.

Protocol 1: O-Alkylation of this compound

This procedure describes the etherification of the phenolic hydroxyl group, a crucial first step to introduce further diversity and prepare for subsequent cyclization.

Workflow for O-Alkylation

start Start reagents This compound + Alkyl Halide + Base (K2CO3) + Solvent (DMF) start->reagents reaction Heat Reaction Mixture (e.g., 80 °C, 4h) reagents->reaction workup Aqueous Workup (Water, EtOAc) reaction->workup extraction Extract with EtOAc workup->extraction purification Purify by Column Chromatography extraction->purification product Methyl 2-(alkoxy)-3-fluorobenzoate purification->product end End product->end

Caption: Workflow for the O-alkylation of this compound.

Materials:

  • This compound

  • Propargyl bromide (or other suitable alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add propargyl bromide (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Methyl 3-fluoro-2-(prop-2-yn-1-yloxy)benzoate.

Reactant Molar Eq. Yield (%) Purity (%)
This compound1.085-95>98 (by HPLC)
Propargyl bromide1.2--
Potassium carbonate1.5--
Protocol 2: Thermal Claisen Rearrangement and Cyclization

This protocol outlines the conversion of the O-alkylated intermediate into a fluorinated chromone scaffold.

Logical Flow for Chromone Synthesis

start_intermediate Methyl 3-fluoro-2-(prop-2-yn-1-yloxy)benzoate rearrangement Thermal Rearrangement (High-boiling solvent, e.g., Dowtherm A) start_intermediate->rearrangement cyclization Intramolecular Cyclization rearrangement->cyclization chromone_product Fluorinated Chromone Intermediate cyclization->chromone_product

Caption: Key steps in the synthesis of a fluorinated chromone intermediate.

Materials:

  • Methyl 3-fluoro-2-(prop-2-yn-1-yloxy)benzoate

  • Dowtherm A (or other high-boiling solvent)

Procedure:

  • Heat a solution of Methyl 3-fluoro-2-(prop-2-yn-1-yloxy)benzoate (1.0 eq) in Dowtherm A to 250 °C.

  • Maintain the temperature for 2 hours to facilitate the Claisen rearrangement and subsequent intramolecular cyclization.

  • Cool the reaction mixture and purify directly by column chromatography on silica gel.

Starting Material Reaction Time (h) Temperature (°C) Yield (%)
Methyl 3-fluoro-2-(prop-2-yn-1-yloxy)benzoate225070-80

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated APIs. The provided protocols demonstrate a reliable pathway to fluorinated chromone scaffolds, which are of significant interest in drug discovery, particularly for the development of kinase inhibitors. The strategic application of this starting material allows for the efficient construction of complex, fluorinated molecules with high potential for biological activity. Researchers and drug development professionals can leverage the reactivity of this compound to explore novel chemical space and develop next-generation fluorinated pharmaceuticals.

Application Note: Methyl 3-fluoro-2-hydroxybenzoate as a Versatile Precursor for Complex Aromatic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-fluoro-2-hydroxybenzoate is a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex aromatic molecules.[1] Its structure, featuring a reactive phenolic hydroxyl group, a methyl ester, and a strategically placed fluorine atom on an aromatic ring, offers multiple points for chemical modification. The fluorine atom's high electronegativity influences the acidity of the adjacent hydroxyl group and the electronic distribution of the ring, which can enhance biological activity or modify the physical properties of the final compounds.[1] This unique combination of functional groups makes it an indispensable intermediate for synthesizing a wide range of derivatives, including those with applications in pharmaceuticals and materials science.[2]

Key Synthetic Transformations and Applications

This compound serves as a precursor in a variety of crucial synthetic reactions:

  • Etherification: The phenolic hydroxyl group can readily undergo O-alkylation to form various ethers. This reaction is fundamental for introducing diverse side chains, which is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.

  • Ester and Amide Formation: The carboxylic acid group, often after hydrolysis of the methyl ester, can be converted into other esters or amides. These linkages are prevalent in many bioactive molecules.[1]

  • Electrophilic Aromatic Substitution: The hydroxyl group acts as a directing group, although the fluorine atom also influences the regioselectivity of reactions like nitration.[1] Subsequent reduction of a nitro group to an amine opens up a vast number of further transformations, including acylation, alkylation, and the formation of heterocyclic rings.[3]

A significant application of this precursor is in the synthesis of kinase inhibitors. For instance, substituted benzoates are key starting materials for compounds like Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[4] The strategic placement of substituents on the aromatic ring is critical for achieving high-affinity binding to the ATP pocket of the target kinase.

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid, a common method for preparing benzoate esters.

Materials:

  • 3-Fluoro-2-hydroxybenzoic acid

  • Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • Dissolve 3-Fluoro-2-hydroxybenzoic acid in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.[5]

  • Add thionyl chloride dropwise to the cooled solution while stirring.[5]

  • After the addition is complete, remove the ice bath and heat the mixture at 70°C for 60 minutes.[5]

  • Remove the solvent (methanol) under reduced pressure using a rotary evaporator.[5]

  • Dissolve the resulting residue in Ethyl Acetate (EtOAc).[5]

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by a saturated brine solution.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to yield the final product, this compound.[5]

Protocol 2: O-Alkylation using 1-bromo-3-chloropropane

This protocol demonstrates a typical etherification reaction at the hydroxyl position, a key step in building more complex derivatives, such as those used in the synthesis of Gefitinib.[4]

Materials:

  • Methyl 3-hydroxy-4-methoxybenzoate (as an analog to demonstrate the reaction)

  • 1-bromo-3-chloropropane

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ice-water bath

Procedure:

  • Combine Methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in DMF in a round-bottom flask.[4]

  • Heat the reaction mixture at 70°C for 4 hours.[4]

  • Cool the mixture to room temperature.[4]

  • Pour the reaction mixture slowly into a beaker of ice-water while stirring continuously.[4]

  • The solid product will precipitate. Filter the solid and wash it with cold water to obtain the alkylated product.[4]

Quantitative Data Summary

The following table summarizes representative yields for key synthetic steps starting from benzoate precursors, illustrating the efficiency of these transformations.

PrecursorReaction TypeReagentsProductYieldReference
Methyl 3-hydroxy-4-methoxybenzoateO-Alkylation1-bromo-3-chloropropane, K₂CO₃, DMFMethyl 3-(3-chloropropoxy)-4-methoxybenzoate94.7%[4]
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateNitro ReductionPowdered Iron, Acetic AcidMethyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate77%[4]
3,4-difluorophenyl isothiocyanateCyclizationDimethyl malonate, t-BuOK, 4-fluorobenzyl chlorideMethyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate78%[6]

Visualized Workflows and Pathways

G

G

References

Application Note: A Detailed Protocol for the Esterification of 3-Fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the esterification of 3-fluoro-2-hydroxybenzoic acid, a valuable building block in organic synthesis. The procedure detailed below is based on the principles of Fischer-Speier esterification, a widely utilized method for producing esters from carboxylic acids and alcohols.[1][2]

Introduction

3-Fluoro-2-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom, allows for diverse chemical modifications.[3] Esterification of the carboxylic acid group is a fundamental transformation that paves the way for the development of novel derivatives.[3] This protocol outlines a standard laboratory procedure for the synthesis of an alkyl ester of 3-fluoro-2-hydroxybenzoic acid, using methanol as an example, in the presence of an acid catalyst.

Reaction Principle

The esterification of 3-fluoro-2-hydroxybenzoic acid is achieved through the Fischer-Speier esterification method.[1] This acid-catalyzed nucleophilic acyl substitution involves the reaction of the carboxylic acid with an alcohol. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester product.[1][4] The presence of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[2]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Fluoro-2-hydroxybenzoic acid≥98%e.g., Santa Cruz Biotechnology[5]-
MethanolAnhydrous-Should be dry for optimal results.
Sulfuric Acid (H₂SO₄)Concentrated (98%)-Handle with extreme caution.
Sodium Bicarbonate (NaHCO₃)Saturated Solution-For neutralization.
Dichloromethane (CH₂Cl₂)ACS Grade-For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying the organic phase.
Round-bottom flask--Appropriate size for the reaction scale.
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Separatory funnel---
Rotary evaporator--For solvent removal.
Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Acid Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). This addition is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane.

    • Transfer the solution to a separatory funnel and carefully wash it with a saturated solution of sodium bicarbonate to neutralize any unreacted acid and the catalyst.[4] Be cautious as carbon dioxide gas will be evolved.[4]

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude ester.

    • If necessary, the product can be further purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized ester, methyl 3-fluoro-2-hydroxybenzoate, can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data Summary

The following table provides an example of the quantities of reagents that can be used for this reaction.

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
3-Fluoro-2-hydroxybenzoic acid156.11[5]0.011.01.56 g
Methanol32.040.1103.20 g (4.0 mL)
Sulfuric Acid (98%)98.080.0010.10.098 g (0.05 mL)

Note: The yield of the reaction will vary depending on the specific conditions and scale.

Experimental Workflow Diagram

Esterification_Workflow A 1. Reagent Preparation - 3-Fluoro-2-hydroxybenzoic acid - Anhydrous Methanol B 2. Reaction Setup - Dissolve acid in methanol - Add H₂SO₄ catalyst A->B C 3. Reflux - Heat to 65°C - 2-4 hours B->C D 4. Work-up - Cool and remove excess methanol - Dissolve in CH₂Cl₂ C->D E 5. Neutralization - Wash with NaHCO₃ solution D->E F 6. Extraction & Drying - Wash with brine - Dry with Na₂SO₄ E->F G 7. Purification - Filter and evaporate solvent - Column chromatography (optional) F->G H 8. Product Characterization - NMR, IR, MS G->H

Caption: Workflow for the esterification of 3-fluoro-2-hydroxybenzoic acid.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[6] Handle with extreme care and add it slowly to the reaction mixture.

  • Dichloromethane is a suspected carcinogen and should be handled with caution.[6]

This protocol provides a reliable method for the esterification of 3-fluoro-2-hydroxybenzoic acid, which can be adapted for the synthesis of various other esters by substituting methanol with other alcohols.

References

Application Notes and Protocols: Methyl 3-fluoro-2-hydroxybenzoate in Asymmetric Catalysis and Ligand Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-fluoro-2-hydroxybenzoate is a functionalized aromatic compound with significant potential as a building block in the design of novel chiral ligands for asymmetric catalysis. The strategic placement of a fluorine atom ortho to the hydroxyl group and meta to the carboxylate group can impart unique electronic properties to a resulting ligand and its metal complex. The strong electron-withdrawing nature of fluorine can modulate the Lewis acidity of the metal center, influencing catalytic activity and enantioselectivity.[1] This document outlines the prospective application of this compound in the synthesis of chiral Schiff base (Salen-type) ligands and their hypothetical use in an asymmetric catalytic reaction.

While direct applications of this compound in asymmetric catalysis are not yet extensively documented in peer-reviewed literature, its structural motifs are analogous to precursors widely used in the synthesis of "privileged ligands".[2] Salicylaldehyde derivatives, in general, are common precursors for chiral Salen ligands, which form stable complexes with a variety of metals and are effective in numerous asymmetric transformations.[2][3] This application note therefore presents a scientifically grounded, hypothetical workflow for its use.

Part 1: Chiral Ligand Synthesis from this compound

The initial step involves the conversion of this compound to the corresponding aldehyde, 3-fluoro-2-hydroxybenzaldehyde. This aldehyde can then be condensed with a chiral diamine to yield a Salen-type ligand.

Workflow for Ligand Synthesis

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Ligand Formation (Condensation) A This compound B Reduction to Aldehyde (e.g., DIBAL-H) A->B 1. Toluene, -78 °C 2. Quench C 3-fluoro-2-hydroxybenzaldehyde B->C D 3-fluoro-2-hydroxybenzaldehyde F Schiff Base Condensation D->F E (1R,2R)-(-)-1,2-Diaminocyclohexane E->F Ethanol, Reflux G Chiral Fluoro-Salen Ligand ((R,R)-F-Salen) F->G G A (R,R)-F-Salen-Mn(III) B Active Mn(V)=O Species A->B Oxidant (NaOCl) D Epoxide-Mn(III) Complex B->D Oxygen Atom Transfer C Styrene C->B D->A Product Release E Styrene Oxide (Chiral) D->E

References

Application Note: HPLC Purity Analysis of Methyl 3-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-fluoro-2-hydroxybenzoate is a fluorinated aromatic compound of interest in pharmaceutical and chemical research. Ensuring the purity of such active pharmaceutical ingredients (APIs) and intermediates is critical for safety, efficacy, and regulatory compliance. This document provides a detailed protocol for the determination of the purity of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle

The method utilizes RP-HPLC to separate this compound from its potential impurities. The sample is dissolved in a suitable solvent and injected into an HPLC system. Separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[1][2][3] The elution of the compounds is monitored by a UV detector at a wavelength where the analyte exhibits maximum absorbance. The purity is determined by comparing the peak area of the main component to the total area of all observed peaks.

Materials and Reagents

  • This compound reference standard (>99.5% purity)

  • This compound sample for analysis

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric acid (H₃PO₄), analytical grade

  • Deionized water (resistivity ≥ 18.2 MΩ·cm)

Instrumentation

  • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water to prepare a 10 mM potassium dihydrogen phosphate solution. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

  • Mobile Phase B (Organic Solvent): HPLC grade acetonitrile.

2. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix thoroughly.

  • This yields a stock solution of 100 µg/mL.

3. Sample Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation protocol.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Chromatographic Conditions

The separation is performed using a reversed-phase C18 column.[3] The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 10 mM KH₂PO₄ (pH 3.0) B: Acetonitrile
Gradient Elution 0-5 min: 40% B 5-15 min: 40% to 70% B 15-20 min: 70% B 20-22 min: 70% to 40% B 22-30 min: 40% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Data Presentation

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total peak area in the chromatogram.

Table 1: Example Purity Analysis Results

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.5215.80.35Impurity A
28.914502.599.50This compound
312.156.70.15Impurity B
Total 4525.0 100.00

Calculation of Purity:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Example Calculation:

Purity (%) = (4502.5 / 4525.0) x 100 = 99.50%

Visualizations

Below are diagrams representing the experimental workflow and a hypothetical signaling pathway involving the target compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System Setup (Column, Temp, Flow Rate) prep_mobile->hplc_system prep_std Standard Solution Preparation injection Inject Sample and Standard prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC purity analysis.

Signaling_Pathway receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Inflammation) transcription_factor->cellular_response Induces compound Methyl 3-fluoro- 2-hydroxybenzoate compound->kinase_b Inhibits

Caption: Hypothetical inhibition of a kinase pathway.

References

Methyl 3-fluoro-2-hydroxybenzoate: Application Notes for Use as an Analytical Chemistry Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and technical data for the use of Methyl 3-fluoro-2-hydroxybenzoate as an analytical chemistry reference standard. This document outlines the necessary procedures for its qualification, characterization, and application in quantitative and qualitative analyses.

Physicochemical Properties and Identification

This compound is a fluorinated derivative of methyl salicylate. Its chemical structure and properties make it a suitable reference standard for various analytical applications, including chromatographic and spectroscopic methods.

PropertyValueSource
CAS Number 70163-98-3
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Appearance Off-white solid
Purity >98%
Melting Point 46-47 °C
Boiling Point 211.7 °C at 760 mmHg
Storage Sealed in a dry, room temperature environment.

Qualification of this compound as a Reference Standard

The qualification of a reference standard is critical to ensure the accuracy and reliability of analytical data. The following workflow outlines the steps for the comprehensive characterization and certification of this compound. This process aligns with guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4]

G cluster_0 Qualification Workflow cluster_1 Analytical Techniques A Material Sourcing & Initial Assessment B Identity Confirmation A->B High Purity Material (>98%) C Purity Determination B->C Confirmed Identity B1 NMR Spectroscopy (1H, 13C, 19F) B->B1 B2 Mass Spectrometry (MS) B->B2 B3 Infrared Spectroscopy (IR) B->B3 D Assay (Potency) Assignment C->D Purity Profile Established C1 HPLC-UV C->C1 C2 GC-MS C->C2 C3 Loss on Drying (LOD) C->C3 C4 Residue on Ignition (ROI) C->C4 E Certification & Documentation D->E Potency Assigned D1 Quantitative NMR (qNMR) D->D1 D2 Mass Balance Approach D->D2

Figure 1: Workflow for the Qualification of an Analytical Reference Standard.
Experimental Protocol: Identity Confirmation

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the substance in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The expected chemical shifts should be consistent with the structure.

2.1.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or EI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. The observed molecular ion should correspond to the calculated molecular weight of C₈H₇FO₃.

2.1.3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet or use a thin film on a salt plate.

  • Analysis: Acquire the IR spectrum and identify characteristic absorption bands for hydroxyl, ester, and fluoro-aromatic groups.

Experimental Protocol: Purity Determination

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare further dilutions as needed.

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percentage of the main peak to determine purity.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile impurities.[5][6]

  • Instrumentation: GC-MS system.

  • Derivatization (if necessary): For enhanced volatility, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.[7]

    • Dissolve 1 mg of the sample in a suitable solvent.

    • Add 100 µL of BSTFA.

    • Heat at 60°C for 30 minutes.

  • GC Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 70°C, ramp to 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).

  • Analysis: Inject the derivatized or underivatized sample and analyze the resulting chromatogram and mass spectra to identify and quantify any impurities.

Experimental Protocol: Assay (Potency) Assignment

2.3.1. Quantitative NMR (qNMR)

  • Objective: To determine the exact purity (potency) of the reference standard.

  • Instrumentation: High-field NMR spectrometer (e.g., 500 or 600 MHz).

  • Procedure:

    • Accurately weigh the this compound and a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve in a known volume of a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the potency based on the integral values, number of protons, and molecular weights.

2.3.2. Mass Balance Approach

  • Objective: To determine potency by subtracting the percentage of all impurities from 100%.

  • Calculation:

    • Potency = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-combustible Impurities)

Application in Analytical Methods

Once qualified, this compound can be used as a reference standard in various analytical applications.

G cluster_0 Applications of the Reference Standard cluster_1 Specific Uses A Qualified this compound B Quantitative Analysis A->B C Qualitative Analysis A->C D Method Validation A->D B1 Assay of Unknown Samples (HPLC, GC) B->B1 B2 Impurity Profiling B->B2 C1 Peak Identification in Chromatograms C->C1 C2 System Suitability Tests C->C2 D1 Accuracy & Precision Studies D->D1 D2 Linearity & Range Determination D->D2

Figure 2: Applications of a Qualified Reference Standard.
Protocol for Assay of an Unknown Sample by HPLC

  • Objective: To determine the concentration of this compound in an unknown sample.

  • Procedure:

    • Prepare a Standard Stock Solution: Accurately weigh a known amount of the qualified this compound reference standard and dissolve it in the mobile phase to a known volume.

    • Prepare a Calibration Curve: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the unknown sample.

    • Prepare the Unknown Sample: Dissolve the unknown sample in the mobile phase.

    • HPLC Analysis: Inject the calibration standards and the unknown sample into the HPLC system using the method described in section 2.2.1.

    • Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the unknown sample from its peak area using the calibration curve.

Safety Information

  • Hazard Statements: May cause skin, eye, and respiratory irritation.

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

By following these application notes and protocols, researchers, scientists, and drug development professionals can confidently use this compound as a qualified analytical reference standard to ensure the accuracy and integrity of their analytical results.

References

Application Notes and Protocols for Derivatization Reactions of Methyl 3-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of Methyl 3-fluoro-2-hydroxybenzoate, a versatile building block in medicinal chemistry and drug discovery. The strategic placement of the fluoro, hydroxyl, and methyl ester groups allows for a variety of chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization. The protocols outlined below are based on well-established synthetic methodologies, primarily drawing parallels from the derivatization of the analogous compound, methyl salicylate.

Introduction to Derivatization Potential

This compound serves as a valuable scaffold for generating novel chemical entities. The phenolic hydroxyl group is a key site for derivatization, allowing for the introduction of various functionalities through reactions such as O-alkylation and O-acylation. These modifications can significantly impact the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. The fluorine atom on the aromatic ring can enhance binding interactions and improve pharmacokinetic profiles of the resulting derivatives.[1] Salicylic acid and its derivatives, a class to which this compound belongs, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4]

Key Derivatization Reactions

Two primary classes of derivatization reactions focusing on the hydroxyl group are detailed below:

  • O-Alkylation (Williamson Ether Synthesis): This reaction introduces an ether linkage by reacting the phenoxide ion of this compound with an alkyl halide. This is a robust and versatile method for synthesizing a wide array of ether derivatives.[2][5][6][7]

  • O-Acylation: This reaction forms an ester linkage by treating this compound with an acylating agent, such as an acyl chloride or anhydride. This modification is useful for introducing various acyl groups that can act as prodrug moieties or enhance biological activity.

Experimental Protocols

O-Alkylation via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of methyl 3-fluoro-2-alkoxybenzoate derivatives. The Williamson ether synthesis proceeds via an SN2 mechanism and is most effective with primary alkyl halides.[5][6][7]

Reaction Scheme:

O_Alkylation start This compound product Methyl 3-fluoro-2-alkoxybenzoate start->product Williamson Ether Synthesis reagents 1. Base (e.g., K2CO3, NaH) 2. Alkyl Halide (R-X) Solvent (e.g., DMF, Acetone)

Figure 1: General scheme for O-alkylation.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-fluoro-2-alkoxybenzoate.

Quantitative Data (Hypothetical based on Methyl Salicylate Analogs):

Alkyl HalideBaseSolventReaction Time (h)Yield (%)
Benzyl BromideK₂CO₃DMF685-95
Ethyl IodideK₂CO₃Acetone1270-85
Propargyl BromideK₂CO₃Acetone880-90
O-Acylation

This protocol provides a general method for the synthesis of methyl 2-acyloxy-3-fluorobenzoate derivatives using an acyl chloride in the presence of a base.

Reaction Scheme:

O_Acylation start This compound product Methyl 2-acyloxy-3-fluorobenzoate start->product O-Acylation reagents Acyl Chloride (RCOCl) Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM)

Figure 2: General scheme for O-acylation.

Materials:

  • This compound

  • Acyl Chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.2 eq) to the solution.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure methyl 2-acyloxy-3-fluorobenzoate.

Quantitative Data (Hypothetical based on Methyl Salicylate Analogs):

Acyl ChlorideBaseSolventReaction Time (h)Yield (%)
Acetyl ChloridePyridineDCM290-98
Benzoyl ChloridePyridineDCM485-95

Applications in Drug Discovery

Derivatives of salicylic acid have shown promise in a variety of therapeutic areas. The synthesized ethers and esters of this compound can be screened for a range of biological activities.

Workflow for Biological Screening:

Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound deriv Derivatization (O-Alkylation / O-Acylation) start->deriv library Library of Derivatives deriv->library primary Primary Screening (e.g., Enzyme Assays, Cell Viability) library->primary secondary Secondary Screening (e.g., Dose-Response, Selectivity) primary->secondary lead_id Lead Identification secondary->lead_id sar Structure-Activity Relationship (SAR) Studies lead_id->sar adme ADME/Tox Profiling lead_id->adme lead_op Optimized Leads sar->lead_op adme->lead_op

Figure 3: Workflow for synthesis and biological evaluation.

Potential Signaling Pathways to Investigate

Based on the known activities of salicylic acid derivatives, the following signaling pathways are relevant for investigation:

  • Cyclooxygenase (COX) Pathway: Salicylates are well-known inhibitors of COX-1 and COX-2, enzymes involved in the inflammatory response.[8] Novel derivatives can be tested for their inhibitory activity against these enzymes.

  • Cancer-Related Pathways: Certain salicylic acid derivatives have demonstrated anticancer activity.[3][9] Screening against various cancer cell lines and investigating effects on pathways involved in cell proliferation, apoptosis (e.g., caspase activation), and angiogenesis would be valuable.

Signaling Pathway Diagram:

Signaling_Pathway cluster_inflammation Inflammation cluster_cancer Cancer derivative This compound Derivative cox COX-1 / COX-2 derivative->cox Inhibition cancer_cell Cancer Cell derivative->cancer_cell Cytotoxic Effects arachidonic_acid Arachidonic Acid arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation proliferation Inhibit Proliferation cancer_cell->proliferation apoptosis Induce Apoptosis cancer_cell->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-fluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily through the esterification of 3-fluoro-2-hydroxybenzoic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality starting materials. 4. Water contamination in the reaction mixture.1. Use fresh or properly stored acid catalyst (e.g., thionyl chloride, concentrated sulfuric acid). 2. Monitor the reaction by TLC. Consider extending the reaction time or cautiously increasing the temperature. 3. Verify the purity of 3-fluoro-2-hydroxybenzoic acid and methanol. 4. Use anhydrous methanol and ensure all glassware is thoroughly dried.
Incomplete Reaction (Starting material remains) 1. Insufficient catalyst. 2. Reversible nature of Fischer esterification. 3. Short reaction time.1. Increase the catalytic amount of acid. 2. Use a large excess of methanol to shift the equilibrium towards the product. 3. Extend the reflux time and monitor progress via TLC analysis.[1]
Formation of Side Products 1. O-methylation of the phenolic hydroxyl group. 2. Dehydration or other side reactions at high temperatures.1. Employ milder reaction conditions. Consider using a less aggressive methylating agent or a different catalytic system. 2. Maintain the recommended reaction temperature and avoid excessive heating.
Difficult Product Isolation/Purification 1. Product is soluble in the aqueous wash. 2. Emulsion formation during extraction. 3. Co-elution of impurities during chromatography.1. Saturate the aqueous layer with brine to decrease the solubility of the ester. 2. Add a small amount of brine to the separatory funnel to break the emulsion. 3. Optimize the solvent system for column chromatography. Consider using a gradient elution.
Low Yield After Purification 1. Loss of product during aqueous workup. 2. Inefficient extraction. 3. Product loss during recrystallization or chromatography.1. Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent. 2. Perform multiple extractions with smaller volumes of solvent. 3. Ensure proper solvent selection for recrystallization to maximize recovery. For chromatography, ensure the product is not irreversibly adsorbed onto the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer esterification of 3-fluoro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst.[2] Common catalysts include sulfuric acid, hydrochloric acid, or thionyl chloride.[1][3][4]

Q2: What are the typical yields for this esterification reaction?

A2: Yields can vary depending on the specific conditions and scale of the reaction. While a specific yield for this compound is not widely reported in the provided literature, similar esterifications of substituted hydroxybenzoic acids can range from moderate to high (60-90%). For instance, the synthesis of methyl 3-hydroxybenzoate via refluxing with methanol and a catalytic amount of HCl yielded 61% after purification.[1] A similar process for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, reported an esterification yield of 86%.[5]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, can be used to separate the more polar starting material (3-fluoro-2-hydroxybenzoic acid) from the less polar product (this compound).

Q4: What is the role of the acid catalyst in the esterification reaction?

A4: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of methanol.

Q5: Are there any alternative methods to Fischer esterification?

A5: Yes, other methods can be employed, although they might be more expensive or involve harsher reagents. One such method involves reacting the hydroxybenzoic acid with a halocarbon in the presence of a non-quaternizable tertiary amine.[6] Another possibility is the use of trimethyl orthoformate with an acid catalyst.[7]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis.

Protocol 1: Esterification using Thionyl Chloride

This protocol is adapted from the synthesis of a structurally similar compound, Methyl 4-fluoro-3-hydroxybenzoate.[3]

  • Dissolution: Dissolve 3-fluoro-2-hydroxybenzoic acid in anhydrous methanol (e.g., 10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add thionyl chloride (e.g., 1.5 to 2.0 equivalents) dropwise to the cooled solution.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70 °C) for 1-3 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess methanol.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: Esterification using a Catalytic Amount of HCl

This protocol is based on the synthesis of methyl 3-hydroxybenzoate.[1]

  • Dissolution: Dissolve 3-fluoro-2-hydroxybenzoic acid in a large excess of methanol (e.g., 10-20 mL per gram of acid) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the solution to reflux for several hours (e.g., 12-24 hours), monitoring the reaction's completion by TLC.[1]

  • Workup:

    • Cool the solution and concentrate it to dryness.

    • Dissolve the residue in a suitable organic solvent like ether or ethyl acetate.

    • Wash the organic solution with saturated aqueous sodium bicarbonate and then with brine.[1]

  • Drying and Purification: Dry the organic layer over a drying agent like magnesium sulfate, evaporate the solvent, and purify the resulting solid, for instance, by recrystallization.[1]

Visualizations

Synthesis_Pathway start 3-Fluoro-2-hydroxybenzoic Acid reagents + Methanol (CH3OH) + Acid Catalyst (e.g., H+ or SOCl2) start->reagents product This compound reagents->product Esterification

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Time, Temp) start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup impure_reagents Use Purified/New Reagents check_reagents->impure_reagents optimize_conditions Increase Reaction Time or Adjust Temperature check_conditions->optimize_conditions optimize_workup Modify Extraction/Purification Protocol check_workup->optimize_workup success Improved Yield impure_reagents->success optimize_conditions->success optimize_workup->success

Caption: Troubleshooting workflow for synthesis yield improvement.

References

Purification of "Methyl 3-fluoro-2-hydroxybenzoate" from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers purifying Methyl 3-fluoro-2-hydroxybenzoate from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound via Fischer esterification?

A1: The most common impurities originating from a Fischer esterification of 3-fluoro-2-hydroxybenzoic acid with methanol are:

  • Unreacted 3-fluoro-2-hydroxybenzoic acid: The starting carboxylic acid is often a primary impurity.

  • Acid catalyst: Typically strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) will be present.

  • Water: This is a byproduct of the esterification reaction.

  • Excess Methanol: Often, an excess of the alcohol is used to drive the reaction equilibrium.

  • Side-products: Although less common under controlled conditions, potential side-products could include dimers formed by self-esterification of salicylic acid derivatives.[1]

Q2: My crude product is an oil, but I expect a solid. What should I do?

A2: Oiling out can occur due to the presence of impurities that depress the melting point of your product. The most likely culprits are residual solvent (methanol) or water. Try removing all volatile components under high vacuum. If the product remains an oil, it suggests the presence of significant impurities. Proceeding with an aqueous work-up and a liquid-liquid extraction before attempting crystallization is recommended.

Q3: Why is a basic wash (e.g., with sodium bicarbonate solution) a critical step in the work-up?

A3: A basic wash is essential for removing acidic impurities.[2] Both the unreacted 3-fluoro-2-hydroxybenzoic acid and the strong acid catalyst (e.g., sulfuric acid) will react with a weak base like sodium bicarbonate to form their corresponding water-soluble salts. This allows for their efficient removal from the organic phase containing your desired ester product.

Q4: I'm having trouble getting my this compound to crystallize. What are some good solvent systems to try for recrystallization?

A4: The choice of solvent is critical for successful recrystallization. For aromatic esters, a rule of thumb is to use solvents that share some structural similarity or have appropriate polarity.[3] You are looking for a solvent or solvent system where your compound is soluble at high temperatures but insoluble at low temperatures.[4]

Based on the structure of your compound, here are some recommended solvent systems to try:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.

  • Hexane/Ethyl Acetate: Dissolve the compound in a small amount of warm ethyl acetate and then add hexane as an anti-solvent until turbidity is observed.[5]

  • Toluene or Heptane: For aromatic compounds, these non-polar solvents can sometimes yield good crystals, especially if the impurities are more polar.[3][6]

Q5: My compound is streaking on the silica TLC plate and I'm getting poor separation during column chromatography. What could be the cause and how can I fix it?

A5: Streaking (tailing) of phenolic compounds on silica gel is a common issue. The acidic nature of the phenolic hydroxyl group can lead to strong interactions with the silica stationary phase. Here are several strategies to overcome this:

  • Modify the Eluent: Add a small amount of a polar, acidic modifier to your eluent system. For example, adding 0.5-1% formic acid or acetic acid to a hexane/ethyl acetate or toluene/ethyl acetate mobile phase can suppress the ionization of the phenolic proton and lead to sharper peaks.[7]

  • Alternative Solvent Systems: For aromatic compounds, using toluene as a component of the mobile phase can improve separation compared to standard hexane/ethyl acetate systems.[8] A combination of chloroform and methanol is another option to try.[7]

  • Use a Different Stationary Phase: If modifying the eluent doesn't work, consider using a different stationary phase. Neutral alumina can be a good alternative for compounds that are sensitive to the acidic nature of silica gel.[8] Reversed-phase (C18) silica is another excellent option, eluting with a polar solvent system like methanol/water or acetonitrile/water.[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield After Work-up 1. Incomplete reaction. 2. Product loss during aqueous extraction due to hydrolysis. 3. Product is too soluble in the recrystallization solvent.1. Monitor reaction by TLC to ensure completion. 2. Avoid using strong bases (like NaOH) in the work-up which can hydrolyze the ester. Use a mild base like sodium bicarbonate.[11] 3. Ensure the solution is fully saturated before cooling for recrystallization. Place in an ice bath to maximize precipitation.
Product Fails to Solidify 1. Presence of residual solvent (e.g., methanol). 2. High impurity content.1. Dry the crude product under high vacuum for an extended period. 2. Purify the oil using column chromatography before attempting recrystallization.
Recrystallization Yields No Crystals 1. Compound is too soluble in the chosen solvent. 2. Solution is not saturated. 3. Cooling too rapidly.1. Try a less polar solvent or a solvent pair. 2. Boil off some solvent to concentrate the solution. 3. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.
Poor Separation in Column Chromatography 1. Inappropriate solvent system. 2. Tailing of the phenolic compound on silica. 3. Column is overloaded.1. Test different solvent systems using TLC first to find an optimal mobile phase. 2. Add a small percentage of formic or acetic acid to the eluent.[7] Consider using toluene in your solvent system.[8] 3. Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight).

Experimental Protocols

Protocol 1: Aqueous Work-up and Extraction

This protocol is designed to remove acidic starting materials and the catalyst from the crude reaction mixture.

  • Concentrate the Reaction Mixture: After the reaction is complete, remove the excess methanol using a rotary evaporator.

  • Dissolve in Organic Solvent: Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution, shake gently at first (to release CO₂ gas), and then more vigorously. Drain the aqueous layer. Repeat this wash 2-3 times.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic phase.

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying the solid crude product.

  • Choose a Solvent System: Select a suitable solvent or solvent pair based on small-scale solubility tests (see FAQ Q4).

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Induce Crystallization: If crystals do not form spontaneously, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Cool in Ice Bath: Once crystal formation has started, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals in a vacuum oven or desiccator.

Protocol 3: Flash Column Chromatography

This protocol is for purifying the product when recrystallization is ineffective or for separating it from close-running impurities.

  • Select Mobile Phase: Based on TLC analysis, choose a solvent system that gives good separation and a retention factor (Rf) for your product of approximately 0.25-0.35. A common starting point for phenolic esters is a mixture of hexane and ethyl acetate.

  • Pack the Column: Pack a glass column with silica gel using the chosen mobile phase (as a slurry).

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated sample directly onto the column.

  • Elute the Column: Run the mobile phase through the column, applying positive pressure. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Summary

Table 1: Recommended Solvent Systems for Column Chromatography of Phenolic Compounds
Stationary PhaseEluent SystemModifier (if needed)Notes
Silica Gel Toluene:Ethyl Acetate:Formic Acid (7:5:1)[7]Formic AcidGood for general phenolic compounds.
Silica Gel Chloroform:Methanol-Start with a low percentage of methanol and increase polarity gradually.
Silica Gel Hexane:Ethyl Acetate0.5-1% Acetic AcidA standard system; acetic acid helps reduce tailing.
Reversed-Phase C18 Methanol:Water-A good alternative if silica gel fails; elute with increasing methanol concentration.[9]

Visualizations

Purification Workflow

Purification_Workflow cluster_reaction Crude Product cluster_workup Aqueous Work-up cluster_purification Purification cluster_final Final Product crude Crude Reaction Mixture (Product, Acid Catalyst, Unreacted SM, Water) dissolve Dissolve in Ethyl Acetate crude->dissolve wash_bicarb Wash with sat. NaHCO3 Solution dissolve->wash_bicarb Removes Acid wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 & Concentrate wash_brine->dry recrystallization Recrystallization dry->recrystallization column_chrom Column Chromatography dry->column_chrom pure_product Pure Methyl 3-fluoro-2-hydroxybenzoate recrystallization->pure_product High Purity column_chrom->pure_product High Purity

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Decision Tree for Purification

Troubleshooting_Tree start Crude Product After Work-up is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes oily_product Product is an oil or waxy solid is_solid->oily_product No success_recryst Crystals form? recrystallize->success_recryst pure_solid Pure Solid Product success_recryst->pure_solid Yes check_solvents Try different recrystallization solvents success_recryst->check_solvents No column Perform Column Chromatography column->pure_solid oily_product->column check_solvents->column If still fails

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Overcoming Challenges in the Fluorination of Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fluorination of hydroxybenzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for fluorinating hydroxybenzoic acids?

A1: There are two main approaches for introducing a fluorine atom onto the aromatic ring of hydroxybenzoic acids:

  • Electrophilic Fluorination: This method involves the reaction of the electron-rich aromatic ring with an electrophilic fluorine source ("F+"). Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly used. This approach is often favored for direct C-H fluorination of phenols and their derivatives.[1]

  • Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group (like -OH, after conversion to a better leaving group) by a nucleophilic fluoride source (F-). Deoxyfluorination reagents such as PhenoFluor® and PhenoFluorMix™ are prime examples of this approach, converting the phenolic hydroxyl group directly into a C-F bond.[2][3] Nucleophilic aromatic substitution (SNAr) on activated rings (e.g., with nitro groups) is another common nucleophilic pathway.[4]

Q2: When should I choose an electrophilic versus a nucleophilic fluorination strategy?

A2: The choice depends on the substrate and the desired product.

  • Choose Electrophilic Fluorination if:

    • You want to perform a direct C-H fluorination on the aromatic ring.

    • Your substrate is electron-rich, as the hydroxyl and carboxyl groups activate the ring towards electrophilic attack.

  • Choose Nucleophilic Fluorination (Deoxyfluorination) if:

    • You want to replace the phenolic hydroxyl group with fluorine.

    • Your molecule is complex and contains functional groups sensitive to the conditions of electrophilic fluorination. PhenoFluor and its derivatives are known for their good functional group tolerance.[2]

Q3: Do I need to protect the hydroxyl or carboxylic acid groups?

A3: It depends on the reaction conditions and the chosen fluorinating agent.

  • Hydroxyl Group: For many electrophilic fluorinations, the free hydroxyl group can lead to side reactions, including dearomatization.[5] In such cases, protecting the hydroxyl group as an ether or ester may be necessary. For deoxyfluorination with reagents like PhenoFluor, the hydroxyl group is the reaction site and does not require protection.[3]

  • Carboxylic Acid Group: The carboxylic acid group is generally less reactive than the hydroxyl group but can interfere with some reactions, particularly those using basic conditions. Esterification is a common protection strategy.

Q4: What are the most common side reactions in the fluorination of hydroxybenzoic acids?

A4: Common side reactions include:

  • Poor Regioselectivity: Electrophilic fluorination can yield a mixture of ortho and para isomers, which can be difficult to separate.[6]

  • Dearomatization: A significant issue in the electrophilic fluorination of phenols, leading to the formation of non-aromatic cyclohexadienones.[5][7]

  • Elimination Reactions: In nucleophilic fluorination, especially under basic conditions, elimination reactions can compete with substitution, leading to undesired byproducts.[8]

  • Hydrolysis of Reagent: Many fluorinating agents are sensitive to moisture, which can lead to their decomposition and low reaction yields.[2]

Troubleshooting Guides

Guide 1: Low or No Yield of the Desired Fluorinated Product

This guide provides a systematic approach to troubleshooting low or no yield in your fluorination reaction.

Potential Cause Troubleshooting Steps
Inactive Fluorinating Reagent Many fluorinating agents are moisture-sensitive. Ensure your reagent is fresh and has been stored under anhydrous conditions. For reagents like PhenoFluorMix, drying the pre-mixed solid at 140°C under vacuum before the reaction can improve yields.[2] For solid reagents like CsF used in deoxyfluorinations, it is crucial to dry them thoroughly (e.g., at 200°C under vacuum for 24 hours).[9]
Suboptimal Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Some fluorinations, especially of electron-rich phenols with PhenoFluor, require elevated temperatures (e.g., 110°C) and longer reaction times.[3] Conversely, if decomposition is observed, try lowering the temperature.
Incorrect Solvent The choice of solvent is critical. For many electrophilic fluorinations, polar aprotic solvents like acetonitrile are used. For deoxyfluorinations with PhenoFluor, less polar solvents like toluene or dioxane are often preferred.[3] Be aware of solvent compatibility; for example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[10]
Insufficient Reagent Equivalents Increase the equivalents of the fluorinating agent. For sterically hindered or less reactive substrates, a larger excess of the reagent may be necessary.[8]
Poor Activation of Hydroxyl Group (for Deoxyfluorination) In deoxyfluorination reactions, the formation of the intermediate activated species is crucial. Ensure proper mixing and stoichiometry of the activating reagent (e.g., the imidazolium salt component in PhenoFluorMix).[2]
Guide 2: Poor Regioselectivity (Mixture of Isomers)

This guide addresses the challenge of obtaining a mixture of regioisomers, a common issue in electrophilic fluorination.

Potential Cause Troubleshooting Steps
Steric and Electronic Effects The directing effects of the hydroxyl and carboxyl groups on the hydroxybenzoic acid determine the position of fluorination. Consider the inherent electronic preferences of your substrate. The hydroxyl group is a strong ortho, para-director, while the carboxylic acid is a meta-director.
Choice of Fluorinating Reagent Different electrophilic fluorinating agents can exhibit different degrees of regioselectivity. If using Selectfluor yields a mixture, consider trying NFSI or another N-F reagent, as their steric bulk and reactivity profile may favor a different isomer distribution.
Reaction Conditions Temperature and solvent can influence regioselectivity. Experiment with a range of temperatures and solvents of varying polarity to optimize for the desired isomer.
Directed Fluorination If direct C-H fluorination gives poor selectivity, consider a multi-step approach involving a directing group to guide the fluorine to the desired position.

Data Presentation

Table 1: Comparison of Fluorinating Agents for Phenolic Substrates

ReagentTypeKey AdvantagesCommon SubstratesTypical Yields
Selectfluor® ElectrophilicCommercially available, easy to handle solid.[11]Electron-rich aromatics, enol ethers.50-90%[12]
NFSI ElectrophilicMilder than Selectfluor, good for sensitive substrates.[1]1,3-Dicarbonyl compounds, steroids.60-95%[13]
PhenoFluor® Nucleophilic (Deoxyfluorination)High functional group tolerance, good for complex molecules.[2]Electron-rich and electron-poor phenols.>90% (electron-withdrawing groups), 60-80% (electron-releasing groups)[3]
PhenoFluorMix™ Nucleophilic (Deoxyfluorination)Air and moisture-stable, easy to handle solid mixture.[2]Wide range of phenols and heterocycles.70-95%[2]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of a Hydroxybenzoic Acid Ester with PhenoFluor® Solution

This protocol is adapted from the deoxyfluorination of phenols using a stock solution of PhenoFluor®.[9]

  • Preparation: In a glovebox, add the hydroxybenzoic acid ester (1.0 equiv) and oven-dried CsF (3.0 equiv) to a reaction vial.

  • Reaction Setup: Remove the vial from the glovebox, and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add a 0.100 M solution of PhenoFluor® in dry toluene (1.2 equiv) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to 110°C for 24 hours.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite®, eluting with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Electrophilic Fluorination with Selectfluor®

This protocol is a general guideline for the electrophilic fluorination of an activated aromatic substrate.

  • Preparation: Dissolve the hydroxybenzoic acid derivative (1.0 equiv) in a dry, polar aprotic solvent (e.g., acetonitrile) in a reaction flask under an inert atmosphere.

  • Reagent Addition: Add Selectfluor® (1.1-1.5 equiv) portion-wise to the stirred solution at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Logical Relationships and Workflows

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok optimize_temp Optimize Reaction Temperature reagent_ok->optimize_temp Yes end_failure Re-evaluate Strategy reagent_ok->end_failure No (Re-purify/replace reagents) temp_ok Yield Improved? optimize_temp->temp_ok change_solvent Change Solvent temp_ok->change_solvent No end_success Successful Fluorination temp_ok->end_success Yes solvent_ok Yield Improved? change_solvent->solvent_ok protecting_group Consider Protecting Groups solvent_ok->protecting_group No solvent_ok->end_success Yes protecting_group->end_failure Fluorination_Strategy_Selection start Select Fluorination Strategy for Hydroxybenzoic Acid target What is the desired transformation? start->target c_h_fluorination Direct C-H Fluorination target->c_h_fluorination C-H to C-F oh_replacement Replacement of -OH with -F target->oh_replacement -OH to -F electrophilic Use Electrophilic Fluorination (e.g., Selectfluor, NFSI) c_h_fluorination->electrophilic nucleophilic Use Nucleophilic Deoxyfluorination (e.g., PhenoFluor, PhenoFluorMix) oh_replacement->nucleophilic protect_oh Is dearomatization a risk? electrophilic->protect_oh proceed_electrophilic Proceed with caution or protect -OH protect_oh->proceed_electrophilic Yes no_protection Proceed with free -OH protect_oh->no_protection No Dearomatization_Pathway phenol Hydroxybenzoic Acid Electron-rich Ring intermediate Wheland-type Intermediate Cationic Intermediate phenol->intermediate Attack by F+ electrophile Electrophilic Fluorinating Agent (F+) electrophile->intermediate desired_product {Fluorinated Hydroxybenzoic Acid | Aromatic Product} intermediate->desired_product Deprotonation side_product {Cyclohexadienone | Dearomatized Product} intermediate->side_product Nucleophilic attack (e.g., by solvent or counter-ion)

References

Technical Support Center: Methyl 3-fluoro-2-hydroxybenzoate Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the reaction scale-up of Methyl 3-fluoro-2-hydroxybenzoate. The following troubleshooting guides and FAQs address common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory synthesis method is the Fischer-Speier esterification of 3-fluoro-2-hydroxybenzoic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid or thionyl chloride. This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: Both the starting material, 3-fluoro-2-hydroxybenzoic acid, and the final product, this compound, are classified as irritants and can cause skin and eye irritation. The acid catalysts, concentrated sulfuric acid and thionyl chloride, are highly corrosive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, will show the consumption of the starting carboxylic acid and the formation of the ester product, which will have a higher Rf value.

Q4: What are typical work-up procedures for this reaction at a lab scale?

A4: A standard work-up involves cooling the reaction mixture, removing the excess methanol under reduced pressure, and then neutralizing the acidic catalyst.[1] This is often achieved by dissolving the residue in an organic solvent like ethyl acetate and washing with a saturated sodium bicarbonate solution until effervescence ceases. Subsequent washes with water and brine are followed by drying the organic layer over an anhydrous salt like sodium sulfate, filtering, and concentrating to yield the crude product.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction has a low yield (<60%). What are the potential causes and how can I improve it?

A: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction. Here are several factors to investigate and potential solutions:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Extend the reaction time and continue to monitor by TLC until the starting material is consumed.

  • Water Contamination: The presence of water in the reagents or glassware will shift the equilibrium back towards the starting materials.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure the correct molar ratio of the catalyst is used. For sulfuric acid, a catalytic amount is sufficient, while for thionyl chloride, it is often used in excess.

  • Sub-optimal Temperature: The reaction may not have been heated to a sufficient temperature to achieve an effective rate.

    • Solution: Ensure the reaction is maintained at a gentle reflux temperature of methanol (around 65°C).

  • Product Loss During Work-up: The product may be lost during the extraction and washing steps.

    • Solution: Ensure thorough extraction from the aqueous layer by performing multiple extractions with the organic solvent. Be cautious during the neutralization step to avoid product hydrolysis under strongly basic conditions.

Issue 2: Product Purity Issues and Side Reactions

Q: My final product is impure. What are the likely side products and how can I purify it?

A: Impurities can arise from unreacted starting materials or side reactions.

  • Unreacted Starting Material: The most common impurity is the starting 3-fluoro-2-hydroxybenzoic acid.

    • Solution: This can be removed by washing the organic layer with a mild base like sodium bicarbonate solution during the work-up.

  • Side Products: While the Fischer esterification is generally a clean reaction, at higher temperatures, there is a possibility of dehydration or other side reactions, although this is less common for this substrate.

  • Purification:

    • Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization of similar compounds include mixtures of ethyl acetate and hexane, or aqueous ethanol.

    • Column Chromatography: For smaller scales or to remove persistent impurities, silica gel column chromatography can be employed.

Experimental Protocols

Lab-Scale Synthesis of this compound (Adapted from a similar procedure)

This protocol is adapted from the synthesis of a structural isomer and should be optimized for the specific substrate.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-2-hydroxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid, ~0.1 equivalents, or thionyl chloride, ~1.2 equivalents) dropwise with stirring.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until CO2 evolution ceases.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Scale-Up Considerations

ParameterLab Scale (1-10 g)Pilot/Industrial Scale (>1 kg)Key Considerations
Reagent Stoichiometry Large excess of methanol often used as solvent.Molar excess of methanol is optimized to balance reaction rate and cost-effectiveness.Minimizing excess reagents reduces cost and waste.
Catalyst Sulfuric acid or thionyl chloride are common.Solid acid catalysts (e.g., ion-exchange resins) may be preferred for easier removal.Solid catalysts reduce corrosive waste streams and simplify purification.
Heat Management Heating mantle or oil bath provides sufficient heat.Jacketed reactors with controlled heating and cooling are essential to manage reaction exotherms.The addition of the acid catalyst can be exothermic and requires careful control.
Mixing Magnetic or overhead stirring is adequate.Baffled reactors with optimized impeller design are necessary for efficient mixing and heat transfer.Poor mixing can lead to localized hot spots and incomplete reactions.
Work-up Separatory funnel for extractions.Large-scale liquid-liquid extraction units or centrifugal contactors. Neutralization requires careful pH control.Handling large volumes of organic solvents and aqueous waste requires specialized equipment.
Purification Recrystallization from flasks or column chromatography.Large crystallizers with controlled cooling profiles. Centrifuges for solid-liquid separation.Efficient and scalable crystallization is key to achieving high purity on a large scale.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis 3-fluoro-2-hydroxybenzoic_acid 3-fluoro-2-hydroxybenzoic Acid Reaction Fischer Esterification (Reflux) 3-fluoro-2-hydroxybenzoic_acid->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst Acid Catalyst (H₂SO₄ or SOCl₂) Acid_Catalyst->Reaction Methyl_3_fluoro_2_hydroxybenzoate This compound Reaction->Methyl_3_fluoro_2_hydroxybenzoate Water Water Reaction->Water

Caption: Fischer esterification of 3-fluoro-2-hydroxybenzoic acid.

Scale_Up_Workflow General Scale-Up Workflow Lab_Scale_Synthesis Lab-Scale Synthesis (Proof of Concept) Process_Optimization Process Optimization (Kinetics, Stoichiometry) Lab_Scale_Synthesis->Process_Optimization Safety_Assessment Safety Assessment (Calorimetry, HAZOP) Process_Optimization->Safety_Assessment Pilot_Plant_Trial Pilot Plant Trial Safety_Assessment->Pilot_Plant_Trial Full_Scale_Production Full-Scale Production Pilot_Plant_Trial->Full_Scale_Production QC_QA Quality Control & Quality Assurance Full_Scale_Production->QC_QA

Caption: A typical workflow for scaling up a chemical synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Reaction_Completion Is starting material consumed (TLC)? Start->Check_Reaction_Completion Extend_Time Extend reaction time Check_Reaction_Completion->Extend_Time No Check_Reagents Are reagents anhydrous? Check_Reaction_Completion->Check_Reagents Yes Dry_Reagents Use anhydrous reagents and dry glassware Check_Reagents->Dry_Reagents No Check_Catalyst Is catalyst amount correct? Check_Reagents->Check_Catalyst Yes Adjust_Catalyst Adjust catalyst loading Check_Catalyst->Adjust_Catalyst No Check_Temp Is reaction at reflux? Check_Catalyst->Check_Temp Yes Adjust_Temp Ensure proper reflux temperature Check_Temp->Adjust_Temp No Review_Workup Review work-up procedure for product loss Check_Temp->Review_Workup Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of Methyl 3-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities in the synthesis of Methyl 3-fluoro-2-hydroxybenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is the most common synthetic route for this compound and what are the potential impurities?

The most common and direct method for synthesizing this compound is through the Fischer esterification of 3-Fluoro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.[1][2]

Potential Impurities:

  • Unreacted 3-Fluoro-2-hydroxybenzoic acid: Incomplete esterification can lead to the presence of the starting material.

  • Methyl 3-fluoro-2-methoxybenzoate: A common byproduct resulting from the O-methylation of the phenolic hydroxyl group. This is more likely to occur under harsh reaction conditions or with certain methylating agents.

  • Polymeric byproducts: Under strongly acidic and high-temperature conditions, polymerization of the starting material or product can occur.

  • Residual catalyst and solvents: Inadequate workup and purification can leave traces of the acid catalyst (e.g., sulfuric acid) and solvents (e.g., methanol, ether, ethyl acetate).[3]

Troubleshooting Flowchart for Impurity Identification:

start Impurity Detected in This compound check_sm Check for Unreacted Starting Material (3-Fluoro-2-hydroxybenzoic acid) start->check_sm check_om Analyze for O-Methylated Byproduct (Methyl 3-fluoro-2-methoxybenzoate) start->check_om check_poly Investigate for High Molecular Weight Species (Polymeric byproducts) start->check_poly check_res Test for Residual Catalyst and Solvents start->check_res incomplete_ester Incomplete Esterification check_sm->incomplete_ester Yes harsh_cond Harsh Reaction Conditions (High Temp., Strong Acid) check_om->harsh_cond Yes check_poly->harsh_cond Yes inadequate_workup Inadequate Workup/ Purification check_res->inadequate_workup Yes solution_ester Increase reaction time/ temperature or add more catalyst. incomplete_ester->solution_ester solution_cond Use milder conditions (e.g., lower temperature, alternative catalyst). harsh_cond->solution_cond solution_workup Improve washing steps and purification method (e.g., recrystallization, chromatography). inadequate_workup->solution_workup

Caption: Troubleshooting flowchart for identifying sources of impurities.

2. How can I minimize the formation of the O-methylated byproduct?

The formation of Methyl 3-fluoro-2-methoxybenzoate is a competing reaction. To minimize its formation:

  • Control Reaction Temperature: Avoid excessive heating. The esterification of the carboxylic acid is generally faster and occurs at lower temperatures than the etherification of the phenolic hydroxyl group.

  • Choice of Catalyst: While strong acids like sulfuric acid are effective, they can also promote O-methylation. Consider using a milder catalyst or a reagent like thionyl chloride at controlled temperatures.[4]

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and stop the reaction once the starting material is consumed to prevent further side reactions.

3. What are the recommended analytical methods for impurity detection and quantification?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.

Analytical TechniquePurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) Quantification of starting material, product, and non-volatile impurities.Retention time, peak area, UV detection wavelength.
Gas Chromatography (GC) Analysis of volatile impurities and residual solvents.Retention time, peak area, flame ionization detector (FID) or mass spectrometry (MS) detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation of the product and impurities.Chemical shifts, coupling constants, and integration.
Mass Spectrometry (MS) Determination of molecular weights of the product and impurities.Molecular ion peak (m/z).

4. What is a standard experimental protocol for the synthesis of this compound?

The following protocol is a general guideline for Fischer esterification.

Experimental Workflow:

start Start dissolve Dissolve 3-Fluoro-2-hydroxybenzoic acid in excess Methanol start->dissolve cool Cool the mixture in an ice bath dissolve->cool add_catalyst Slowly add acid catalyst (e.g., H₂SO₄ or SOCl₂) cool->add_catalyst reflux Reflux the reaction mixture add_catalyst->reflux monitor Monitor reaction progress (e.g., TLC, HPLC) reflux->monitor workup Workup: - Quench with water - Extract with organic solvent - Wash with base and brine monitor->workup dry Dry the organic layer (e.g., over Na₂SO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (Recrystallization or Chromatography) concentrate->purify analyze Analyze for purity (HPLC, GC, NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for the synthesis and purification.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Fluoro-2-hydroxybenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 equivalents) or dropwise add thionyl chloride (1.1-1.5 equivalents).[4]

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for a period determined by reaction monitoring (typically 2-6 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. If sulfuric acid was used, neutralize with a saturated sodium bicarbonate solution. If thionyl chloride was used, carefully quench with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[3][4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

5. How can I effectively remove unreacted 3-Fluoro-2-hydroxybenzoic acid from my product?

The acidic nature of the unreacted starting material allows for its removal during the workup process.

  • Base Wash: During the workup, a thorough wash of the organic layer with a mild base solution, such as saturated sodium bicarbonate, will deprotonate the carboxylic acid, making it water-soluble and thus transferring it to the aqueous layer. Multiple washes may be necessary for complete removal.

  • Chromatography: If residual starting material persists after the workup, column chromatography on silica gel can effectively separate the more polar 3-Fluoro-2-hydroxybenzoic acid from the less polar this compound.

Data Summary Table

The following table summarizes typical reaction parameters and expected outcomes.

ParameterValueNotes
Starting Material 3-Fluoro-2-hydroxybenzoic acidPurity >98% recommended.
Reagent MethanolAnhydrous grade is preferred.
Catalyst H₂SO₄ or SOCl₂Use with caution in a well-ventilated fume hood.
Reaction Temperature 65-70 °C (Reflux)Higher temperatures may increase byproduct formation.
Typical Yield 80-95%Yields may vary based on scale and purification method.
Purity (after purification) >98%As determined by HPLC or GC.

References

"Methyl 3-fluoro-2-hydroxybenzoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 3-fluoro-2-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. The recommended storage temperature is room temperature. For long-term storage, maintaining the compound under an inert atmosphere, such as nitrogen, at 4°C can further enhance stability.

Q2: What is the appearance and physical state of this compound?

This compound is a solid at room temperature, typically appearing as a white to off-white or light yellow powder or crystal.

Q3: Is this compound stable under normal laboratory conditions?

Yes, the compound is generally stable under normal conditions. Its aromatic structure contributes to its chemical stability. However, it is important to avoid contact with incompatible materials.

Q4: What solvents can be used to dissolve this compound?

This compound is soluble in methanol.

Q5: What are the known incompatibilities for this compound?

This compound should not be stored or mixed with strong oxidizing agents.

Q6: What are the primary safety hazards associated with this compound?

It may cause skin and eye irritation, as well as respiratory irritation. It is advisable to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Change in Color (e.g., yellowing or darkening) Oxidation of the phenolic hydroxyl group.While a slight color change may not impact all experiments, it can indicate some level of degradation. For sensitive applications, it is recommended to use a fresh batch of the compound. To prevent this, store the compound under an inert atmosphere (e.g., nitrogen or argon).
Compound is Difficult to Dissolve Use of an inappropriate solvent or insufficient mixing.Ensure you are using a recommended solvent, such as methanol. Use of sonication or gentle warming can aid in dissolution.
Inconsistent Experimental Results Potential degradation of the compound due to improper storage or handling.Verify the storage conditions of your compound. If it has been exposed to moisture or strong oxidizing agents, it may have degraded. Consider using a fresh vial of the compound for your experiments.
Presence of Impurities in Analysis (e.g., NMR, LC-MS) Degradation of the compound.The primary degradation pathway is likely the hydrolysis of the methyl ester to the corresponding carboxylic acid (3-fluoro-2-hydroxybenzoic acid). Check your analytical data for the presence of this related impurity.

Quantitative Data Summary

Property Value Source
Molecular Formula C₈H₇FO₃[1][2]
Molecular Weight 170.14 g/mol [2]
Appearance White to off-white/light yellow solid[1][3]
Storage Temperature Room temperature; 4°C for long-term storage
Solubility Soluble in methanol[3][4][5]
Incompatibilities Strong oxidizing agents[6]

Experimental Protocols

Protocol for Preparing a Stock Solution

  • Preparation: Ensure all glassware is clean and dry. Work in a well-ventilated fume hood.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Dissolution: Add the desired volume of methanol to the solid.

  • Mixing: Gently swirl the container or use a vortex mixer until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Storage: Store the stock solution in a tightly sealed container at 4°C for short-term use. For longer-term storage, aliquot the solution into smaller vials to minimize freeze-thaw cycles and store at -20°C.

Visualizations

TroubleshootingWorkflow cluster_start cluster_check Initial Checks cluster_analysis Problem Analysis cluster_solution Solutions start Experimental Issue Encountered check_appearance Check Compound Appearance (Color, Physical State) start->check_appearance check_solubility Review Dissolution Process start->check_solubility check_storage Verify Storage Conditions start->check_storage color_change Color Change? check_appearance->color_change dissolution_issue Dissolution Issue? check_solubility->dissolution_issue inconsistent_results Inconsistent Results? check_storage->inconsistent_results color_change->dissolution_issue No use_fresh Use Fresh Compound color_change->use_fresh Yes dissolution_issue->inconsistent_results No optimize_dissolution Optimize Dissolution (Sonication, gentle warming) dissolution_issue->optimize_dissolution Yes check_for_degradation Analytical Check for Degradation (e.g., LC-MS) inconsistent_results->check_for_degradation Yes check_for_degradation->use_fresh

Caption: Troubleshooting workflow for common issues with this compound.

DegradationPathways cluster_degradation Potential Degradation Pathways cluster_products Degradation Products parent This compound hydrolysis Hydrolysis parent->hydrolysis Moisture oxidation Oxidation parent->oxidation Air/Oxidizing Agents acid 3-Fluoro-2-hydroxybenzoic Acid hydrolysis->acid quinone Quinone-like Structures oxidation->quinone

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Guide for "Methyl 3-fluoro-2-hydroxybenzoate" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Methyl 3-fluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and functionalization of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

The primary reactive sites are the phenolic hydroxyl group and the aromatic ring. The hydroxyl group can undergo O-alkylation and O-acylation. The electron-rich aromatic ring is susceptible to electrophilic substitution, though the existing substituents influence the position of incoming groups. The methyl ester can be hydrolyzed under basic or acidic conditions.

Q2: How does the fluoro group at the 3-position affect reactivity?

The fluorine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the phenolic hydroxyl group and deactivate the aromatic ring towards electrophilic substitution. However, it is an ortho-, para-director in electrophilic aromatic substitution reactions.[1]

Troubleshooting Guides for Common Reactions

O-Alkylation (Williamson Ether Synthesis)

Issue: Low yield of the desired O-alkylated product.

Possible Causes & Solutions:

CauseSolution
Incomplete deprotonation of the phenolic hydroxyl group. Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent like DMF or acetonitrile to ensure complete formation of the phenoxide.
Steric hindrance from the alkylating agent. Primary alkyl halides are preferred for this Sₙ2 reaction. Secondary and tertiary halides are more prone to elimination side reactions, especially at elevated temperatures.
Reaction temperature is too low or too high. Start with a moderate temperature (e.g., room temperature to 60 °C) and monitor the reaction by TLC. If the reaction is sluggish, gradually increase the temperature. Excessively high temperatures can lead to side products.
Inappropriate solvent. Use polar aprotic solvents like DMF, acetonitrile, or acetone to enhance the nucleophilicity of the phenoxide.

Experimental Protocol: General O-Alkylation

  • To a solution of this compound (1.0 eq) in dry DMF, add a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the primary alkyl halide (1.1 eq) dropwise.

  • Heat the reaction to 60 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for O-Alkylation Troubleshooting

start Low Yield in O-Alkylation check_base Check Base and Deprotonation (>1.2 eq of strong base?) start->check_base check_base->start Insufficient base check_alkyl_halide Evaluate Alkyl Halide (Primary?) check_base->check_alkyl_halide Base is sufficient check_alkyl_halide->start Sterically hindered halide check_temp Assess Reaction Temperature (Optimize between RT and 80°C?) check_alkyl_halide->check_temp Halide is primary check_temp->start Suboptimal temperature check_solvent Verify Solvent Choice (Polar aprotic?) check_temp->check_solvent Temperature is optimal check_solvent->start Inappropriate solvent purification Purification Strategy (Column Chromatography) check_solvent->purification Solvent is appropriate success Improved Yield purification->success

Caption: Troubleshooting workflow for O-alkylation reactions.

O-Acylation

Issue: Formation of C-acylated byproducts (Fries rearrangement).

Possible Causes & Solutions:

CauseSolution
Use of Lewis acid catalysts (e.g., AlCl₃). Avoid Lewis acids. Use a base-catalyzed method (e.g., pyridine or triethylamine) or a non-catalyzed reaction with a highly reactive acylating agent (e.g., acyl chloride or anhydride).
High reaction temperatures. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled O-acylated product.

Experimental Protocol: Base-Catalyzed O-Acylation

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base (e.g., triethylamine, 1.2 eq) followed by the dropwise addition of the acyl chloride or anhydride (1.1 eq).

  • Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring by TLC.

  • Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl) and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Decision Tree for O- vs. C-Acylation

start Acylation of Methyl 3-fluoro-2-hydroxybenzoate conditions Reaction Conditions start->conditions lewis_acid Lewis Acid (e.g., AlCl₃) High Temperature conditions->lewis_acid Thermodynamic base_cat Base Catalyzed (e.g., Pyridine) Low Temperature conditions->base_cat Kinetic c_acylation C-Acylation Product (Thermodynamic Control) lewis_acid->c_acylation o_acylation O-Acylation Product (Kinetic Control) base_cat->o_acylation

Caption: Factors influencing O- vs. C-acylation.

Hydrolysis of the Methyl Ester

Issue: Incomplete hydrolysis of the sterically hindered methyl ester.

Possible Causes & Solutions:

CauseSolution
Steric hindrance from the ortho-hydroxyl and fluoro groups. Use stronger hydrolytic conditions, such as a higher concentration of base (e.g., LiOH in a THF/water mixture) and/or elevated temperatures.
Insufficient reaction time. Monitor the reaction closely by TLC or HPLC to ensure it has gone to completion. These reactions can sometimes be sluggish.

Experimental Protocol: Hydrolysis with Lithium Hydroxide

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq).

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) and monitor for the disappearance of the starting material.

  • Once complete, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Workflow for Ester Hydrolysis

start Start: Methyl 3-fluoro-2-hydroxybenzoate hydrolysis Hydrolysis (LiOH, THF/H₂O) start->hydrolysis acidification Acidification (e.g., 1M HCl) hydrolysis->acidification extraction Extraction (Ethyl Acetate) acidification->extraction product Product: 3-Fluoro-2- hydroxybenzoic Acid extraction->product

Caption: Standard workflow for ester hydrolysis.

Electrophilic Aromatic Substitution (e.g., Nitration)

Issue: Poor regioselectivity or low yield.

Possible Causes & Solutions:

CauseSolution
Deactivating effect of the ester and fluoro groups. Harsher reaction conditions may be required (e.g., stronger nitrating mixture, higher temperature), but this can also lead to side reactions. Careful optimization is necessary.
Complex directing effects of the substituents. The hydroxyl group is a strongly activating ortho-, para-director. The fluoro group is a deactivating ortho-, para-director. The methyl ester is a deactivating meta-director. The regioselectivity will be a balance of these effects, with the hydroxyl group likely dominating. Expect a mixture of isomers.

Experimental Protocol: Nitration

  • Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5-10 °C.

  • After the addition, stir the reaction at low temperature and monitor by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Separate the isomers using column chromatography or recrystallization.

Directing Effects in Electrophilic Aromatic Substitution

substrate This compound oh_group -OH (Position 2) Strongly Activating Ortho-, Para-directing substrate->oh_group f_group -F (Position 3) Deactivating Ortho-, Para-directing substrate->f_group ester_group -COOMe (Position 1) Deactivating Meta-directing substrate->ester_group outcome Predicted Major Substitution at Positions 4 and 6 oh_group->outcome f_group->outcome ester_group->outcome

Caption: Substituent directing effects on the aromatic ring.

References

Technical Support Center: Synthesis of Methyl 3-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-fluoro-2-hydroxybenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying potential side reactions and providing solutions to improve yield and purity.

Issue Potential Cause Recommended Action Analytical Observation
Low Yield of Desired Product Incomplete Esterification: Reaction time may be too short, or the temperature may be too low. The catalyst may be inactive or used in an insufficient amount.- Increase reaction time and/or temperature. - Ensure the catalyst (e.g., H₂SO₄, SOCl₂) is fresh and anhydrous. - Increase the molar ratio of the catalyst.TLC or GC-MS analysis shows a significant amount of unreacted 3-fluoro-2-hydroxybenzoic acid.
Product Hydrolysis: Exposure of the ester to aqueous base during workup for an extended period can lead to hydrolysis back to the starting carboxylic acid.- Minimize the duration of the basic wash. - Ensure the reaction mixture is sufficiently cooled before adding aqueous solutions. - Use a mild base like sodium bicarbonate for neutralization.An increased amount of 3-fluoro-2-hydroxybenzoic acid is observed in the crude product after workup.
Presence of a Major Impurity with a Higher Molecular Weight O-Methylation: The phenolic hydroxyl group can be methylated by the methanol under acidic conditions, forming Methyl 3-fluoro-2-methoxybenzoate.[1]- Use a milder esterification method, such as using oxalyl chloride and DMF to form the acid chloride first, followed by the addition of methanol. - Employ a less nucleophilic methylating agent if using an alternative route. - Optimize reaction temperature and time to favor esterification over etherification.A new spot on TLC with a different Rf value. GC-MS will show a peak with a mass corresponding to the O-methylated product (m/z = 184.16). ¹H NMR will show an additional methoxy signal.
Presence of Tarry or Polymeric Byproducts Decomposition/Polymerization: High reaction temperatures or prolonged reaction times, especially with strong acid catalysts, can lead to the decomposition of the starting material or product.- Lower the reaction temperature. - Reduce the reaction time and monitor progress closely using TLC or GC. - Consider using a milder catalyst.The appearance of a dark, insoluble material in the reaction mixture. Complex mixture of peaks in the GC-MS chromatogram.
Product is Difficult to Purify Formation of Multiple Side Products: A combination of the issues above, leading to a complex mixture of the desired product, starting material, and various byproducts.- Re-evaluate the entire reaction setup and procedure. - Purify the starting material to ensure high purity. - Optimize the reaction conditions (temperature, time, catalyst) systematically. - Employ column chromatography for purification.Multiple spots are visible on the TLC plate of the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most prevalent side reaction is the O-methylation of the phenolic hydroxyl group to form Methyl 3-fluoro-2-methoxybenzoate.[1] This occurs because the hydroxyl group can act as a nucleophile and react with methanol under the acidic conditions used for esterification.

Q2: How can I minimize the formation of the O-methylated byproduct?

A2: To minimize O-methylation, you can try several strategies:

  • Use a two-step procedure: Convert the carboxylic acid to an acid chloride using a reagent like oxalyl chloride or thionyl chloride in an inert solvent, followed by the addition of methanol. This method activates the carboxylic acid for esterification under milder conditions that are less likely to promote O-methylation.

  • Optimize reaction conditions: Use the lowest effective temperature and the shortest possible reaction time for the esterification.

  • Protecting groups: While more complex, protecting the phenolic hydroxyl group before esterification and deprotecting it afterward can completely prevent this side reaction.

Q3: What is a suitable method for monitoring the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (3-fluoro-2-hydroxybenzoic acid) from the product (this compound) and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: What is the recommended work-up procedure for this reaction?

A4: A typical work-up procedure involves:

  • Cooling the reaction mixture.

  • Removing the excess methanol under reduced pressure.

  • Dissolving the residue in an organic solvent like ethyl acetate.

  • Washing the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.[2]

  • Washing with brine to remove any remaining water-soluble impurities.[2]

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[2]

  • Filtering and concentrating the organic layer to obtain the crude product.

Q5: How can I purify the final product?

A5: If the crude product contains significant impurities, it can be purified by:

  • Recrystallization: Using a suitable solvent or solvent mixture.

  • Column chromatography: On silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from byproducts.

Experimental Protocols

Method 1: Fischer Esterification using Sulfuric Acid

  • To a solution of 3-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Method 2: Esterification using Thionyl Chloride

  • Cool a solution of 3-fluoro-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes) to 0 °C.

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and proceed with the work-up as described in Method 1.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 3-Fluoro-2-hydroxybenzoic Acid + Methanol + Acid Catalyst reflux Heat to Reflux start->reflux 1. monitor Monitor by TLC/GC-MS reflux->monitor 2. cool Cool Reaction Mixture monitor->cool 3. concentrate Remove Methanol cool->concentrate 4. extract Dissolve in EtOAc concentrate->extract 5. wash_bicarb Wash with NaHCO₃ (aq) extract->wash_bicarb 6. wash_brine Wash with Brine wash_bicarb->wash_brine 7. dry Dry over Na₂SO₄ wash_brine->dry 8. filter_concentrate Filter and Concentrate dry->filter_concentrate 9. crude Crude Product filter_concentrate->crude 10. purify Recrystallization or Column Chromatography crude->purify 11. final_product Pure this compound purify->final_product 12.

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Potential Side Reaction Pathways

side_reactions cluster_main Desired Reaction cluster_side Side Reactions cluster_hydrolysis Potential Reversal start 3-Fluoro-2-hydroxybenzoic Acid main_product This compound start->main_product + CH₃OH, H⁺ (Esterification) o_methylation Methyl 3-fluoro-2-methoxybenzoate start->o_methylation + CH₃OH, H⁺ (O-Methylation) hydrolysis_product 3-Fluoro-2-hydroxybenzoic Acid main_product->hydrolysis_product + H₂O, Base (Hydrolysis) troubleshooting_logic start Analyze Crude Product (TLC, GC-MS, NMR) low_yield Low Yield? start->low_yield high_sm High amount of Starting Material? low_yield->high_sm Yes impurity Major Impurity Present? low_yield->impurity No success Proceed with Purification low_yield->success No incomplete_rxn Incomplete Reaction high_sm->incomplete_rxn Yes hydrolysis Product Hydrolysis high_sm->hydrolysis No o_methylation O-Methylation impurity->o_methylation Yes (higher MW) impurity->success No no_issue No Major Issues impurity->no_issue No action_incomplete Increase reaction time/temp or catalyst amount incomplete_rxn->action_incomplete action_hydrolysis Minimize work-up time with base hydrolysis->action_hydrolysis action_methylation Use milder conditions or two-step protocol o_methylation->action_methylation no_issue->success

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Fluorinated Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the nuanced challenges of achieving high regioselectivity in the synthesis of fluorinated hydroxybenzoates. The strategic placement of fluorine atoms and carboxyl groups on a hydroxybenzoate scaffold is critical for modulating the physicochemical and pharmacological properties of bioactive molecules. However, controlling the precise position of these functional groups during synthesis is a common and significant challenge.

This resource is designed to be a practical, field-proven guide. We will move beyond simple procedural lists to explain the underlying principles governing regioselectivity, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: My Kolbe-Schmitt carboxylation of a fluorinated phenol is giving poor regioselectivity. How can I favor ortho-carboxylation?

Question: I am attempting to carboxylate 3-fluorophenol using a standard Kolbe-Schmitt reaction to obtain 2-fluoro-4-hydroxybenzoic acid, but I am getting a significant amount of the 4-fluoro-2-hydroxybenzoic acid isomer. What factors influence this, and how can I improve the selectivity for the desired ortho-carboxylated product?

Answer: This is a classic challenge in electrophilic aromatic substitution on substituted phenols. The regioselectivity of the Kolbe-Schmitt reaction is highly sensitive to reaction conditions, particularly the nature of the cation and the temperature.[1][2][3]

Underlying Principles:

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[2] The regioselectivity is primarily governed by the stability of the intermediate complex formed between the phenoxide and the electrophile (CO₂).

  • Sodium Phenoxides: When using sodium hydroxide to form the sodium phenoxide, a chelated intermediate is formed between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide. This proximity favors electrophilic attack at the ortho position.[1][4]

  • Potassium Phenoxides: With potassium hydroxide, the larger potassium ion does not form as stable a chelate complex. This leads to a thermodynamically controlled reaction, often favoring the more stable para-carboxylated product, especially at higher temperatures.[1][2]

Troubleshooting & Optimization Protocol:

To favor the formation of 2-fluoro-4-hydroxybenzoic acid (carboxylation ortho to the hydroxyl group):

  • Choice of Base: Use sodium hydroxide to generate the sodium 3-fluorophenoxide in situ.

  • Temperature Control: Maintain a reaction temperature of approximately 125 °C. Higher temperatures can lead to isomerization to the more thermodynamically stable para product.

  • Pressure: Conduct the reaction under a high pressure of carbon dioxide (typically around 100 atm).[2][3]

  • Solvent: The reaction is typically run without a solvent, using an excess of the phenol.

Experimental Protocol: Selective ortho-Carboxylation of 3-Fluorophenol

  • In a high-pressure autoclave, combine 3-fluorophenol and a stoichiometric equivalent of sodium hydroxide.

  • Heat the mixture to ~125 °C under vacuum to remove any water and form the sodium phenoxide.

  • Introduce carbon dioxide into the autoclave to a pressure of 100 atm.

  • Maintain the reaction at 125 °C for 4-6 hours, monitoring the progress by taking aliquots and analyzing via HPLC or GC-MS.

  • After cooling, cautiously vent the autoclave.

  • Dissolve the solid product in water and acidify with sulfuric acid to precipitate the hydroxybenzoic acid.

  • Filter, wash with cold water, and recrystallize to purify the 2-fluoro-4-hydroxybenzoic acid.[5]

Parameter Condition for ortho-selectivity Condition for para-selectivity
Base Sodium HydroxidePotassium Hydroxide
Temperature ~125 °C>150 °C
Intermediate Kinetically controlled (chelation)Thermodynamically controlled
FAQ 2: How can I achieve exclusive ortho-functionalization using a directing group strategy?

Question: I need to introduce a carboxyl group specifically at the position ortho to a fluorine atom on a phenol or anisole derivative. Standard electrophilic substitution methods are not providing the required regioselectivity. Is there a more robust method?

Answer: Yes, for highly specific ortho-functionalization, a Directed ortho-Metalation (DoM) strategy is often the most effective approach.[6][7] This method utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a nucleophilic aryl-lithium species that can then react with an electrophile like CO₂.[6][7][8]

Causality of Experimental Choices:

  • Directing Metalation Groups (DMGs): The DMG must contain a heteroatom that can coordinate to the lithium of the organolithium base. This coordination brings the base into close proximity to the ortho-proton, dramatically increasing its kinetic acidity and ensuring deprotonation occurs at that specific site.[8] For phenols, the hydroxyl group itself is a poor DMG due to its acidity. Therefore, it is often protected as a more effective DMG, such as a methoxymethyl (OMOM) ether or an O-carbamate. O-carbamates are among the most powerful DMGs.[6][9]

  • Fluorine as a DMG: It's important to note that fluorine itself can act as a moderate directing group in ortho-metalation, acidifying the adjacent protons.[8][10] This can be exploited in substrates where other, more powerful DMGs are absent.

Experimental Workflow for DoM:

DoM_Workflow cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Directed ortho-Metalation cluster_2 Step 3: Carboxylation & Deprotection Start Fluorinated Phenol Protect Protect -OH as a powerful DMG (e.g., O-carbamate) Start->Protect e.g., R₂NCOCl, Base Protected Protected Fluorinated Phenol Lithiation ortho-Lithiation (Deprotonation) Protected->Lithiation s-BuLi, TMEDA THF, -78 °C Lithiated ortho-Lithiated Intermediate Carboxylation Quench with Electrophile (CO₂ gas or dry ice) Lithiated->Carboxylation Deprotection Deprotection of DMG & Acidic Workup Carboxylation->Deprotection e.g., HCl Final Regiopure Fluorinated Hydroxybenzoate Deprotection->Final

Caption: Workflow for Directed ortho-Metalation (DoM).

Troubleshooting DoM Reactions:

  • Issue: Low Yield of Lithiation:

    • Cause: Insufficiently strong base or presence of moisture.

    • Solution: Ensure strictly anhydrous and inert conditions (argon or nitrogen atmosphere). Use sec-butyllithium (s-BuLi), which is more reactive than n-BuLi. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase basicity.[6]

  • Issue: Competing Anionic Fries Rearrangement:

    • Cause: With O-carbamate DMGs, the lithiated intermediate can be unstable at higher temperatures and rearrange.[9]

    • Solution: Maintain the reaction temperature at -78 °C throughout the lithiation and quenching steps.

  • Issue: Poor Quench with CO₂:

    • Cause: Inefficient trapping of the aryllithium intermediate.

    • Solution: Use freshly crushed dry ice or bubble dry CO₂ gas through the solution at -78 °C. Ensure the CO₂ source is anhydrous.

FAQ 3: Can I use a biocatalytic approach to improve regioselectivity?

Question: I am working with a complex, sensitive substrate and the harsh conditions of traditional chemical carboxylation (high pressure, strong bases) are causing degradation. Are there milder, more selective alternatives?

Answer: Absolutely. Enzymatic carboxylation offers a highly regioselective and mild alternative to traditional chemical methods.[11] Specific decarboxylase enzymes, when used in the reverse (carboxylation) direction, can exhibit perfect regioselectivity under ambient conditions.[12][13][14]

Key Advantages of Biocatalysis:

  • High Regioselectivity: Many benzoic acid decarboxylases are exclusively ortho-directing with respect to the phenolic hydroxyl group.[11][14] This is a biocatalytic equivalent of the Kolbe-Schmitt reaction but without the formation of the para-isomer.[12][14]

  • Mild Conditions: Reactions are typically run in aqueous buffer (e.g., phosphate buffer) at or near room temperature and atmospheric pressure.[12][13]

  • Substrate Tolerance: These enzymes can tolerate a variety of functional groups on the aromatic ring, including those that might be sensitive to harsh chemical reagents.[11][13] Even electron-withdrawing groups like aldehydes have been shown to be tolerated.[11][13]

Mechanism of Action & Experimental Design:

The enzymatic reaction uses bicarbonate as the source of CO₂.[14] The enzyme's active site binds the phenolic substrate in a specific orientation, ensuring that the carboxylation occurs at a precise location.

Experimental Protocol: Enzymatic ortho-Carboxylation

  • Enzyme Selection: Choose an appropriate benzoic acid decarboxylase. Examples include 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao) or salicylic acid decarboxylase from Trichosporon moniliiforme (SAD_Tm), which have shown broad substrate scope.[13]

  • Reaction Setup: In a suitable vessel, dissolve the fluorinated phenol substrate in a concentrated potassium bicarbonate (KHCO₃) buffer (e.g., 3 M, pH 8.5).[12]

  • Enzyme Addition: Add the enzyme, often in the form of whole lyophilized E. coli cells overexpressing the decarboxylase.[12][13]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Work-up: After the reaction, acidify the mixture to precipitate the carboxylated product.

  • Purification: Extract the product with an organic solvent and purify using standard techniques like column chromatography or recrystallization.

Biocatalysis_Concept cluster_reaction Reaction Environment (Aqueous Buffer, ~30°C) Enzyme Enzyme Active Site (Decarboxylase) Product ortho-Carboxylated Product Enzyme->Product Highly Regioselective Carboxylation Substrate Fluorinated Phenol Substrate->Enzyme Binding Bicarbonate HCO₃⁻ Bicarbonate->Enzyme CO₂ Source

Caption: Conceptual overview of enzymatic carboxylation.

Troubleshooting Biocatalytic Reactions:

  • Issue: Low Conversion:

    • Cause: Enzyme inhibition or poor substrate solubility.

    • Solution: Ensure the substrate is sufficiently soluble in the aqueous buffer. If necessary, a co-solvent can be cautiously added, but this may affect enzyme activity. Check for product inhibition; sometimes removing the product as it forms can drive the reaction forward.

  • Issue: No Reaction:

    • Cause: The chosen enzyme may not accept the specific fluorinated phenol as a substrate.

    • Solution: Screen a panel of different decarboxylases. The substrate scope can be quite specific, and what works for one phenol may not work for another.[11]

FAQ 4: Can modern C-H functionalization techniques improve regioselectivity?

Question: Are there newer synthetic methods that bypass the limitations of classical electrophilic substitution and directed metalation for installing carboxyl groups?

Answer: Yes, the field of C-H functionalization has seen significant advances, including methods that utilize photocatalysis. These reactions can offer novel regioselectivity patterns under mild conditions.

Photocatalytic C-H Carboxylation:

Visible-light photoredox catalysis can be used to generate radical intermediates that lead to C-H functionalization.[15] For instance, a photocatalyst can be excited by light and then engage in a hydrogen atom transfer (HAT) with the substrate. The resulting carbon-centered radical can then be trapped by CO₂.

Conceptual Workflow:

  • A photocatalyst absorbs visible light and enters an excited state.

  • The excited photocatalyst abstracts a hydrogen atom from the C-H bond of the fluorinated aromatic compound, generating a carbon-centered radical.

  • This radical reacts with CO₂ to form a carboxylate radical.

  • Subsequent reduction and protonation yield the final fluorinated hydroxybenzoic acid.

While still an emerging area for this specific transformation, photocatalysis has shown promise for the C-H fluorination and trifluoromethylation of aromatic compounds, indicating its potential for other C-H functionalizations.[15] The regioselectivity in these reactions is often governed by the stability of the radical intermediate, which can provide different outcomes compared to ionic pathways.

Challenges and Considerations:

  • Catalyst and Reagent Selection: The choice of photocatalyst, HAT catalyst, and solvent is crucial for success.

  • Regiocontrol: Directing the HAT to a specific C-H bond in the presence of multiple possibilities remains a key challenge. The inherent bond dissociation energies of the C-H bonds on the ring will play a major role.

  • Scope: The substrate scope for photocatalytic C-H carboxylation of fluorinated phenols is still being actively explored.

This approach represents a cutting-edge area of research and may provide solutions for particularly challenging regioselectivity problems in the future.

References

Validation & Comparative

A Comparative Analysis of Methyl 3-fluoro-2-hydroxybenzoate and Methyl 4-fluoro-2-hydroxybenzoate: Reactivity and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision. This guide provides a detailed comparison of the reactivity and properties of two isomeric fluorinated hydroxybenzoates: Methyl 3-fluoro-2-hydroxybenzoate and Methyl 4-fluoro-2-hydroxybenzoate. This analysis is supported by available data on their synthesis, spectral characteristics, and predicted reactivity to aid in the selection of the most suitable candidate for specific research and development applications.

Introduction

This compound and Methyl 4-fluoro-2-hydroxybenzoate are structural isomers with the chemical formula C₈H₇FO₃. Both compounds are derivatives of salicylic acid, a well-known pharmacophore, and contain a fluorine atom, a hydroxyl group, and a methyl ester group attached to a benzene ring. The position of the fluorine atom relative to the other functional groups significantly influences the electronic properties and, consequently, the chemical reactivity and biological activity of these molecules. Understanding these differences is paramount for their effective utilization in organic synthesis and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented in the table below. While experimental data for this compound is less readily available, a comparison can be drawn from supplier specifications and data for analogous compounds.

PropertyThis compoundMethyl 4-fluoro-2-hydroxybenzoate
CAS Number 70163-98-3[1]392-04-1
Molecular Weight 170.14 g/mol 170.14 g/mol
Appearance Not specifiedSolid
Purity >98%[1]Not specified

Synthesis and Experimental Protocols

The synthesis of these compounds typically involves the esterification of the corresponding fluorinated hydroxybenzoic acid.

Synthesis of Methyl 4-fluoro-2-hydroxybenzoate

A common method for the synthesis of Methyl 4-fluoro-2-hydroxybenzoate is the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid.

Experimental Protocol:

To a solution of 4-fluoro-2-hydroxybenzoic acid (1.0 eq.) dissolved in methanol, concentrated sulfuric acid is slowly added at 0 °C. The reaction mixture is then warmed to room temperature and subsequently heated to reflux for an extended period. After completion, the methanol is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.[2]

A detailed workflow for a typical esterification synthesis is depicted below:

G cluster_start Starting Materials Fluoro-hydroxybenzoic Acid Fluoro-hydroxybenzoic Acid Reaction Mixture Reaction Mixture Fluoro-hydroxybenzoic Acid->Reaction Mixture Methanol Methanol Methanol->Reaction Mixture Sulfuric Acid (catalyst) Sulfuric Acid (catalyst) Sulfuric Acid (catalyst)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Work-up Work-up Reflux->Work-up Cooling & Solvent Removal Purification Purification Work-up->Purification Extraction & Washing Final Product Final Product Purification->Final Product Drying & Concentration

General workflow for Fischer esterification.
Synthesis of this compound

While a specific detailed protocol for this compound was not found in the immediate search, its synthesis would be expected to follow a similar Fischer esterification pathway starting from 3-fluoro-2-hydroxybenzoic acid.

Comparative Reactivity

The reactivity of these isomers is dictated by the electronic effects of the substituents on the aromatic ring. The hydroxyl group is an activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. The fluorine atom exerts a dual effect: it is electron-withdrawing through its inductive effect (-I) and electron-donating through its resonance effect (+R). The position of the fluorine atom is therefore crucial in determining the overall electron density and regioselectivity of electrophilic aromatic substitution reactions.

Electronic Effects on the Aromatic Ring:

G cluster_3F This compound cluster_4F Methyl 4-fluoro-2-hydroxybenzoate 3F_Ring Aromatic Ring 3F_OH OH (Activating, o,p-directing) 3F_OH->3F_Ring 3F_COOMe COOMe (Deactivating, m-directing) 3F_COOMe->3F_Ring 3F_F F (-I, +R) 3F_F->3F_Ring 4F_Ring Aromatic Ring 4F_OH OH (Activating, o,p-directing) 4F_OH->4F_Ring 4F_COOMe COOMe (Deactivating, m-directing) 4F_COOMe->4F_Ring 4F_F F (-I, +R) 4F_F->4F_Ring

Substituent effects on the aromatic rings.
  • In this compound , the fluorine atom is ortho to the hydroxyl group and meta to the carboxyl group. Its strong electron-withdrawing inductive effect will be most pronounced at the adjacent positions.

  • In Methyl 4-fluoro-2-hydroxybenzoate , the fluorine atom is para to the hydroxyl group and meta to the carboxyl group. The electron-donating resonance effect of the fluorine can act in concert with the hydroxyl group to activate the ring towards electrophilic attack at the positions ortho to the hydroxyl group.

Spectral Data Comparison

Detailed NMR and IR spectra are essential for the characterization of these compounds. While specific spectra for both isomers were not found, data for closely related compounds can provide valuable insights.

¹H and ¹³C NMR Spectroscopy:

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The position of the fluorine atom will cause distinct splitting patterns and chemical shifts for the aromatic protons and carbons. For instance, in ¹³C NMR, the carbon atom directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy:

The IR spectra of both compounds will show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3300 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-O stretching vibrations. The C-F bond also has a characteristic stretching frequency, typically in the range of 1000-1400 cm⁻¹.

Biological Activity

Fluorinated salicylates are of interest in medicinal chemistry due to their potential biological activities. The introduction of fluorine can enhance properties such as metabolic stability and binding affinity to biological targets. Methyl 4-fluoro-2-hydroxybenzoate has been used as a synthetic intermediate for the preparation of D-amino acid oxidase inhibitors and inhibitors of Hsp90.[2]

Conclusion

This compound and Methyl 4-fluoro-2-hydroxybenzoate, while structurally similar, are expected to exhibit distinct reactivity profiles due to the differential placement of the fluorine atom. The 4-fluoro isomer is predicted to be more activated towards certain electrophilic aromatic substitutions. A thorough understanding of these electronic effects is crucial for designing synthetic routes and for the rational design of new molecules with desired biological activities. Further experimental studies are warranted to provide a quantitative comparison of the reactivity of these two valuable building blocks.

References

Unveiling the Molecular Architecture: A Comparative Guide to the NMR Structural Validation of Methyl 3-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of Methyl 3-fluoro-2-hydroxybenzoate using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with its structural isomers and its non-fluorinated analog, offering insights into the subtle yet significant effects of substituent positioning on NMR spectral data.

In the realm of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule's atomic framework. This guide focuses on the structural validation of this compound, a compound of interest in medicinal chemistry, by comparing its expected NMR data with that of its isomers, Methyl 4-fluoro-2-hydroxybenzoate and Methyl 5-fluoro-2-hydroxybenzoate, and its parent compound, Methyl 2-hydroxybenzoate (Methyl Salicylate).

Comparative Analysis of NMR Data

The structural differences between this compound and its alternatives, though seemingly minor, induce distinct changes in the chemical environment of each nucleus, leading to unique NMR spectra. The following tables summarize the anticipated ¹H, ¹³C, and ¹⁹F NMR data, providing a basis for their differentiation.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted/Illustrative)

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)-OCH₃ (ppm)-OH (ppm)
This compound~7.1-7.3 (dd)~6.9-7.1 (t)~7.4-7.6 (dd)~3.9~10.5
Methyl 4-fluoro-2-hydroxybenzoate-~6.6-6.8 (dd)~7.8-8.0 (dd)~3.9~10.8
Methyl 5-fluoro-2-hydroxybenzoate~7.2-7.4 (dd)-~7.1-7.3 (dd)~3.9~10.6
Methyl 2-hydroxybenzoate (Methyl Salicylate)~7.43 (t)[1]~6.87 (t)[1]~7.81 (d)[1]~3.93 (s)[1]~10.74 (s)[1]

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted/Illustrative)

CompoundC=OC-1C-2C-3C-4C-5C-6-OCH₃
This compound~170~115 (d)~150 (d)~140 (d)~125 (d)~120 (d)~128 (d)~52
Methyl 4-fluoro-2-hydroxybenzoate~170~112 (d)~162~105 (d)~165 (d)~110 (d)~132 (d)~52
Methyl 5-fluoro-2-hydroxybenzoate~170~118 (d)~158~115 (d)~120 (d)~150 (d)~118 (d)~52
Methyl 2-hydroxybenzoate (Methyl Salicylate)~170.5~112.4~161.7~117.8~135.9~119.5~130.1~52.2

(Note: 'd' indicates a doublet due to C-F coupling. Chemical shifts for fluorinated compounds are estimations and will be influenced by through-bond and through-space fluorine couplings.)

Table 3: Predicted ¹⁹F NMR Spectral Data

Compound¹⁹F Chemical Shift (ppm)
This compound~ -130 to -140
Methyl 4-fluoro-2-hydroxybenzoate~ -110 to -120
Methyl 5-fluoro-2-hydroxybenzoate~ -120 to -130

(Note: ¹⁹F NMR chemical shifts are highly sensitive to the electronic environment and are referenced relative to a standard such as CFCl₃.)

Experimental Protocols

Precise and reproducible NMR data acquisition is critical for structural validation. The following outlines a general experimental protocol for the analysis of small molecules like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is crucial as it can influence chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube to ensure optimal magnetic field homogeneity.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • 1D Spectra (¹H, ¹³C, ¹⁹F):

    • Acquire standard 1D proton, carbon, and fluorine NMR spectra.

    • Typical parameters for ¹H NMR include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a wider spectral width (0 to 200 ppm) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is standard.

    • ¹⁹F NMR is a sensitive nucleus, and spectra can be acquired relatively quickly. The spectral width should be set to encompass the expected chemical shift range for aromatic fluorine atoms.

  • 2D Spectra (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes four). It is invaluable for identifying quaternary carbons and piecing together the carbon skeleton.

Visualization of Experimental Workflows and Structural Relationships

To further clarify the process of NMR-based structural validation and the key correlations expected for this compound, the following diagrams are provided.

NMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Pure Compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent Standard Internal Standard (TMS) Solvent->Standard NMR_Tube NMR Tube Standard->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD 1D NMR (1H, 13C, 19F) NMR_Spec->OneD TwoD 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD Processing Spectral Processing (Fourier Transform, Phasing, Baseline Correction) OneD->Processing TwoD->Processing Assignment Spectral Assignment (Chemical Shifts, Coupling Constants, Correlations) Processing->Assignment Validation Structure Validation Assignment->Validation

Caption: Workflow for NMR-based structural validation.

Caption: Key HMBC correlations for this compound.

Conclusion

The structural elucidation of this compound and its distinction from its isomers is readily achievable through a multi-faceted NMR approach. By systematically analyzing 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectra, researchers can confidently assign all proton and carbon signals and confirm the connectivity of the molecule. The characteristic splitting patterns and chemical shifts induced by the fluorine substituent serve as a powerful diagnostic tool. While experimental data for the target compound is not widely published, the principles and comparative data outlined in this guide provide a robust framework for its unequivocal structural validation, a critical step in advancing its potential applications in drug development and other scientific endeavors.

References

A Comparative Guide to the Biological Activity of Fluorinated Hydroxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacological properties. Fluorinated hydroxybenzoate isomers, a class of compounds with potential therapeutic applications, are no exception. The position of the fluorine atom on the aromatic ring can significantly influence the compound's interaction with biological targets, leading to variations in efficacy and selectivity. This guide provides a comparative overview of the biological activities of these isomers, supported by available experimental data and detailed methodologies for key assays.

Summary of Biological Activities

The biological activities of fluorinated hydroxybenzoate isomers are diverse and dependent on the specific isomer and the biological system being studied. While direct comparative studies across a full range of isomers are limited, existing research on fluorinated aromatic compounds and benzoic acid derivatives allows for the extrapolation of structure-activity relationships (SAR). Generally, the position of the fluorine atom can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby affecting its binding affinity to enzymes and receptors.

For instance, in studies of other fluorinated aromatic compounds, the position of the fluorine substituent has been shown to be critical for activities such as enzyme inhibition and receptor binding. It has been noted that an ortho-fluoro substituent can have a different impact on activity compared to a meta- or para-fluoro group.[1][2]

Data Presentation

Due to the limited availability of direct head-to-head comparative studies of fluorinated hydroxybenzoate isomers, the following tables are presented as a template for future research and to highlight the key parameters for comparison. The data included is based on analogous compounds and general principles of SAR for fluorinated molecules.

Table 1: Comparative Enzyme Inhibitory Activity of Fluorinated Hydroxybenzoate Isomers (Hypothetical Data)

CompoundTarget EnzymeIC50 (µM)Inhibition TypeReference
2-Fluoro-4-hydroxybenzoic acidCarbonic Anhydrase IIData not available--
3-Fluoro-4-hydroxybenzoic acidCarbonic Anhydrase IIData not available--
2-Fluoro-3-hydroxybenzoic acidAcetylcholinesteraseData not available--
3-Fluoro-2-hydroxybenzoic acidAcetylcholinesteraseData not available--

Table 2: Comparative Receptor Binding Affinity of Fluorinated Hydroxybenzoate Isomers (Hypothetical Data)

CompoundReceptorKi (nM)Binding SpecificityReference
2-Fluoro-4-hydroxybenzoic acidEstrogen Receptor αData not available--
3-Fluoro-4-hydroxybenzoic acidEstrogen Receptor αData not available--
2-Fluoro-4-hydroxybenzoic acidEstrogen Receptor βData not available--
3-Fluoro-4-hydroxybenzoic acidEstrogen Receptor βData not available--

Table 3: Comparative Antimicrobial Activity of Fluorinated Benzoic Acid Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
para-Fluorobenzoyl amide of morpholineStaphylococcus aureus ATCC 6538Moderate Activity[3]
meta-Fluorobenzoyl amide of morpholineStaphylococcus aureus ATCC 6538Moderate Activity[3]
ortho-Fluorobenzoyl amide of morpholineBacillus subtilis, Escherichia coli ATCC 25922, Candida albicans ATCC 10231Moderate Activity[3]
Hydrazide derivatives of fluorobenzoic acidsGram-positive bacteriaGeneral inhibitory activity[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of fluorinated hydroxybenzoate isomers.

Carbonic Anhydrase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on carbonic anhydrase (CA) activity. The method is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate like p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (fluorinated hydroxybenzoate isomers)

  • Positive control (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds and acetazolamide in DMSO.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of hCA II solution. For the control, add 20 µL of DMSO instead of the test compound.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution to each well.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration and determine the IC50 value for each compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The assay is based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Human acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds and donepezil in DMSO.

  • To a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.

  • Add 25 µL of the test compound solution (at various concentrations) to the wells. For the control, add 25 µL of buffer with DMSO.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of AChE solution to each well.

  • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Estrogen Receptor Binding Assay

This competitive binding assay is used to determine the affinity of test compounds for the estrogen receptor (ER). The assay measures the displacement of a radiolabeled or fluorescently labeled estrogen ligand from the receptor by the test compound.

Materials:

  • Human estrogen receptor α (ERα) and/or β (ERβ)

  • Labeled estradiol (e.g., [3H]estradiol or a fluorescent derivative)

  • Assay buffer (e.g., Tris-based buffer)

  • Test compounds

  • Unlabeled estradiol (for standard curve)

  • Filter plates or other separation method

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and unlabeled estradiol.

  • In a multi-well plate, incubate the estrogen receptor with a fixed concentration of the labeled estradiol in the presence of varying concentrations of the test compound or unlabeled estradiol.

  • Allow the binding to reach equilibrium (incubation time and temperature will depend on the specific protocol).

  • Separate the receptor-bound from the free labeled ligand using a suitable method (e.g., filtration, size exclusion chromatography).

  • Quantify the amount of bound labeled ligand.

  • Generate a competition curve by plotting the percentage of bound labeled ligand against the concentration of the competitor.

  • Calculate the IC50 value for each test compound and determine the relative binding affinity (RBA) compared to unlabeled estradiol.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of fluorinated hydroxybenzoate isomers.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison s1 Synthesis of Fluorinated Hydroxybenzoate Isomers s2 Purification & Structural Confirmation (NMR, MS) s1->s2 b1 Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Acetylcholinesterase) s2->b1 Test Compounds b2 Receptor Binding Assays (e.g., Estrogen Receptor) s2->b2 Test Compounds b3 Cell-based Assays (e.g., Cytotoxicity, Antimicrobial) s2->b3 Test Compounds d1 Determination of IC50 / Ki / MIC values b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 d3 Comparative Evaluation of Isomer Potency & Selectivity d2->d3

Caption: General experimental workflow for comparing the biological activity of fluorinated hydroxybenzoate isomers.

signaling_pathway ligand Fluorinated Hydroxybenzoate Isomer receptor Target Receptor (e.g., Estrogen Receptor) ligand->receptor Binds to enzyme Target Enzyme (e.g., Carbonic Anhydrase) ligand->enzyme Interacts with binding Binding receptor->binding inhibition Inhibition enzyme->inhibition cellular_response Cellular Response (e.g., altered gene expression, reduced proliferation) inhibition->cellular_response Leads to downstream Downstream Signaling Cascade binding->downstream downstream->cellular_response

Caption: Simplified signaling pathways illustrating potential mechanisms of action for fluorinated hydroxybenzoate isomers.

References

Mass Spectrometry Analysis for the Confirmation of Methyl 3-fluoro-2-hydroxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry data for the confirmation of "Methyl 3-fluoro-2-hydroxybenzoate" against its structural isomers and its non-fluorinated analog, Methyl 2-hydroxybenzoate (commonly known as Methyl salicylate). The following sections detail expected mass spectral data, a standardized experimental protocol for analysis, and visual representations of fragmentation pathways and experimental workflows to aid in the accurate identification of these compounds.

Comparative Mass Spectrometry Data

The confirmation of "this compound" via mass spectrometry relies on the unique fragmentation pattern generated upon ionization. This pattern, a veritable molecular fingerprint, allows for its differentiation from isomeric variants and related compounds. The introduction of a fluorine atom significantly influences the mass-to-charge ratio (m/z) of the molecular ion and its fragments compared to the non-fluorinated analog.

Below is a summary of the key chemical properties and expected major mass spectral peaks for "this compound" and its alternatives. The fragmentation of these molecules in an electron ionization (EI) mass spectrometer is predicted to follow established pathways for aromatic esters, primarily involving the loss of the methoxy group and subsequent fragmentation of the aromatic ring.

Compound NameChemical FormulaMolecular Weight ( g/mol )Parent Ion (M+) [m/z]Key Fragment Ions [m/z] (Predicted/Reported)
This compound C₈H₇FO₃170.14170139 ([M-OCH₃]⁺), 111 ([M-OCH₃-CO]⁺), 83, 63
Methyl 4-fluoro-2-hydroxybenzoateC₈H₇FO₃170.14170139 ([M-OCH₃]⁺), 111 ([M-OCH₃-CO]⁺), 83, 63
Methyl 5-fluoro-2-hydroxybenzoateC₈H₇FO₃170.14170139 ([M-OCH₃]⁺), 111 ([M-OCH₃-CO]⁺), 83, 63
Methyl 2-hydroxybenzoate (Methyl salicylate)C₈H₈O₃152.15152120 ([M-OCH₃]⁺), 92 ([M-OCH₃-CO]⁺), 65, 39[1]

Note: The fragmentation of positional isomers (3-fluoro, 4-fluoro, and 5-fluoro) is expected to be very similar. Differentiation may require high-resolution mass spectrometry or comparison with authenticated reference standards.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for the analysis of "this compound" and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4]

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate).

  • If necessary, dilute the sample to a final concentration of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 35 - 350

Visualizing Fragmentation and Workflow

To further clarify the analytical process, the following diagrams illustrate the predicted fragmentation pathway of "this compound" and the general workflow for its analysis.

fragmentation_pathway M This compound (m/z = 170) F1 [M-OCH₃]⁺ (m/z = 139) M->F1 -OCH₃ F2 [M-OCH₃-CO]⁺ (m/z = 111) F1->F2 -CO F3 Further Fragments (m/z = 83, 63) F2->F3

Caption: Predicted fragmentation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Dissolve Sample prep2 Dilute to Working Concentration prep1->prep2 gc Gas Chromatography Separation prep2->gc ms Mass Spectrometry Detection gc->ms data_acq Data Acquisition ms->data_acq data_proc Spectral Interpretation & Comparison data_acq->data_proc

Caption: GC-MS workflow for compound analysis.

References

The Impact of Fluorination in Drug Design: A Comparative Analysis of Methyl 3-fluoro-2-hydroxybenzoate and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. This powerful tool can significantly modulate a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced efficacy, selectivity, and metabolic stability. This guide provides a detailed comparison between Methyl 3-fluoro-2-hydroxybenzoate and its non-fluorinated parent compound, Methyl 2-hydroxybenzoate (commonly known as methyl salicylate), to illustrate the profound effects of this single atomic substitution.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear, data-driven comparison supported by experimental protocols and visual diagrams to elucidate the underlying principles and practical implications of fluorination in drug design.

Physicochemical Properties: The Ripple Effect of a Single Fluorine Atom

The introduction of a fluorine atom at the C-3 position of the benzene ring in methyl salicylate induces significant changes in its electronic properties, which in turn alters its acidity (pKa), lipophilicity (logP), and solubility. Fluorine's high electronegativity exerts a strong electron-withdrawing effect, influencing the ionization of the phenolic hydroxyl group.

PropertyThis compoundMethyl 2-hydroxybenzoate (Methyl Salicylate)Rationale for Change
pKa ~8.0 (estimated)9.72[1]The electron-withdrawing fluorine atom stabilizes the phenoxide anion, making the hydroxyl group more acidic and thus lowering the pKa.
logP ~2.8 (estimated)2.55Fluorine is a lipophilic atom, and its introduction generally increases the octanol-water partition coefficient, indicating greater lipid solubility.
Water Solubility Lower than non-fluorinated analog (qualitative)0.7 mg/mL (at 30 °C)The increased lipophilicity due to the fluorine atom typically leads to a decrease in aqueous solubility.

Biological Activity: Targeting Cyclooxygenase (COX) Enzymes

Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. There are two main isoforms, COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

While specific IC50 values for this compound against COX-1 and COX-2 are not available in the public domain, studies on other fluorinated salicylates, such as triflusal, have demonstrated potent inhibitory activity. For context, the inhibitory activities of related compounds are presented below. It is important to note that methyl salicylate itself is considered a weak inhibitor, with its biological effects largely attributed to its hydrolysis to the more active salicylic acid.

CompoundTargetIC50
AspirinCOX-25.35 µM[2]
Sodium SalicylateCOX-2>100 µM[2]
Triflusal (a fluorinated salicylate derivative)COX-20.16 mM[3]
2-hydroxy-4-trifluoromethylbenzoic acid (HTB)COX-20.39 mM[3]
Methyl Salicylate GelCOX-20.4307 (best fit value)[4]

The data on triflusal and its metabolite suggest that fluorination can be compatible with, and in some cases enhance, COX inhibitory activity. The increased acidity of the fluorinated analog may also play a role in its interaction with the enzyme's active site.

Signaling Pathway: COX Inhibition

The diagram below illustrates the canonical pathway of prostaglandin synthesis from arachidonic acid by COX enzymes and the point of inhibition by salicylate-based drugs.

COX_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGG2 PGG2 COX->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 PGH2 Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound & Non-fluorinated Analogs Inhibitor->COX

Figure 1. Inhibition of the Cyclooxygenase (COX) Pathway.

Pharmacokinetics: The Advantage of Metabolic Stability

A critical aspect of drug design is ensuring that a compound remains in the body long enough to exert its therapeutic effect. Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify foreign compounds to facilitate their excretion.

Fluorine's strong carbon-fluorine bond can block sites of metabolism. By replacing a hydrogen atom with fluorine at a position susceptible to enzymatic oxidation, the metabolic stability of a compound can be significantly enhanced. While direct metabolic stability data for this compound is not available, the general principle is a well-established strategy in drug development. Methyl salicylate is known to be primarily hydrolyzed by esterases in the liver to salicylic acid. The impact of the 3-fluoro substitution on the rate of this hydrolysis would be a key parameter to investigate.

ParameterThis compoundMethyl 2-hydroxybenzoate (Methyl Salicylate)Rationale for Predicted Difference
Metabolic Half-life (t½) in Liver Microsomes Predicted to be longerShorter (qualitative)The C-F bond is more stable than a C-H bond, potentially blocking oxidative metabolism at that position. The electronic effect of fluorine may also influence the rate of ester hydrolysis.
Intrinsic Clearance (CLint) Predicted to be lowerHigher (qualitative)A longer half-life corresponds to a lower intrinsic clearance by metabolic enzymes.
Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram outlines a typical workflow for assessing the metabolic stability of a compound using liver microsomes.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis TestCompound Test Compound Stock (e.g., in DMSO) Incubate Incubate at 37°C (Test Compound + Microsomes + NADPH) TestCompound->Incubate Microsomes Liver Microsomes (e.g., Human, Rat) Microsomes->Incubate NADPH NADPH regenerating system (Cofactor) NADPH->Incubate TimePoints Take samples at multiple time points (e.g., 0, 5, 15, 30, 45 min) Incubate->TimePoints Quench Quench reaction with Acetonitrile + Internal Standard TimePoints->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS DataAnalysis Calculate % remaining, t½, and CLint LCMS->DataAnalysis

Figure 2. Workflow for a Microsomal Stability Assay.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

Objective: To determine the in vitro potency of a test compound to inhibit COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., celecoxib, ibuprofen) dissolved in DMSO

  • 96-well microplate (black, for fluorescence)

  • Fluorometer with excitation at ~535 nm and emission at ~587 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing assay buffer, heme, and ADHP.

  • Add the test compound at various concentrations to the inhibitor wells. Add solvent (DMSO) to the control wells.

  • Add the COX-1 or COX-2 enzyme to all wells except the background wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence in kinetic mode at 37°C for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). The percent inhibition is determined relative to the control wells. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Microsomal Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (cofactors for CYP enzymes)

  • Test compound and positive control compounds (e.g., verapamil, testosterone) dissolved in a suitable solvent

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a master mix of microsomes and buffer.

  • Add the test compound to the wells of the incubation plate.

  • Pre-warm the plate to 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a quenching plate containing cold acetonitrile and an internal standard.

  • Once all time points are collected, centrifuge the quenching plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Data Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point. Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the incubation.

Conclusion

The comparison between this compound and its non-fluorinated analog, methyl salicylate, serves as a compelling microcosm of the strategic use of fluorine in drug design. The introduction of a single fluorine atom is predicted to:

  • Increase acidity (lower pKa): This can alter binding interactions with target proteins and affect the compound's ionization state at physiological pH.

  • Increase lipophilicity (higher logP): This can influence membrane permeability, volume of distribution, and plasma protein binding.

  • Enhance metabolic stability: By blocking a potential site of metabolism, fluorination can increase the compound's half-life, a critical parameter for dosing regimens.

While direct experimental data for this compound remains to be fully elucidated in the public literature, the principles derived from decades of medicinal chemistry research provide a strong framework for predicting its improved drug-like properties compared to its parent compound. This guide underscores the importance of considering such strategic modifications in the iterative process of drug discovery and development.

References

Ortho vs. Para Effects: A Comparative Guide to the Mass Spectra of Fluorinated Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences in the mass spectra of isomeric compounds is crucial for accurate identification and structural elucidation. This guide provides a detailed comparison of the mass spectrometric behavior of ortho- and para-fluorinated hydroxybenzoates, supported by experimental data and established fragmentation principles.

The position of a fluorine atom on the aromatic ring of a hydroxybenzoate molecule dramatically influences its fragmentation pattern under electron ionization (EI). These differences, known as "ortho" and "para" effects, give rise to distinct mass spectra that can be used for unambiguous isomer differentiation. The "ortho effect" is a well-documented phenomenon where the proximity of two substituents leads to specific fragmentation pathways, often suppressing otherwise common fragmentation routes.[1] Conversely, para-isomers often exhibit fragmentation patterns leading to the formation of stable quinoid-type structures.[1]

Comparative Fragmentation Analysis

While direct, comparative experimental data for fluorinated hydroxybenzoates is limited in published literature, the analysis of closely related compounds, such as methyl fluorobenzoates, provides a strong basis for understanding the expected fragmentation patterns. The following tables summarize the key mass spectral data for methyl 2-fluorobenzoate (an ortho-isomer analog) and methyl 4-fluorobenzoate (a para-isomer analog), obtained from the NIST Mass Spectrometry Data Center.

Table 1: Mass Spectral Data for Methyl 2-Fluorobenzoate (Ortho-Isomer Analog)

m/zRelative Intensity (%)Putative FragmentFragmentation Pathway
15445[M]•+Molecular Ion
123100[M - OCH₃]•+Loss of a methoxy radical
9550[M - OCH₃ - CO]•+Subsequent loss of carbon monoxide

Table 2: Mass Spectral Data for Methyl 4-Fluorobenzoate (Para-Isomer Analog)

m/zRelative Intensity (%)Putative FragmentFragmentation Pathway
15435[M]•+Molecular Ion
123100[M - OCH₃]•+Loss of a methoxy radical
9560[M - OCH₃ - CO]•+Subsequent loss of carbon monoxide

In the case of hydroxybenzoates, the ortho-isomer, methyl salicylate (methyl 2-hydroxybenzoate), exhibits a characteristic loss of methanol ([M-CH₃OH]•+), a process facilitated by the adjacent hydroxyl and methoxycarbonyl groups. This "ortho effect" is a key diagnostic feature.

Distinct Fragmentation Pathways

The fragmentation pathways for ortho- and para-fluorinated hydroxybenzoates are expected to differ significantly due to the positional isomerism.

Ortho-Isomer Fragmentation: The proximity of the hydroxyl and ester groups in the ortho position facilitates intramolecular interactions. A primary fragmentation pathway involves the transfer of the phenolic hydrogen to the ester group, leading to the elimination of a neutral molecule of methanol (CH₃OH). This results in a prominent ion at [M-32]•+. Subsequent fragmentation of this ion can then occur. This pathway is a hallmark of the ortho-effect.

Para-Isomer Fragmentation: In the para-isomer, the hydroxyl and ester groups are too distant for direct interaction. Therefore, the loss of methanol is not a favored pathway. Instead, fragmentation is typically initiated by the loss of the alkoxy radical from the ester group (e.g., •OCH₃), forming a stable acylium ion. This is followed by the loss of carbon monoxide (CO). The presence of the fluorine and hydroxyl groups on the ring influences the stability and further fragmentation of these ions.

fragmentation_pathways cluster_ortho Ortho-Isomer Pathway cluster_para Para-Isomer Pathway ortho_mol Ortho-Fluorinated Hydroxybenzoate [M]•+ ortho_frag1 [M - CH₃OH]•+ ortho_mol->ortho_frag1 - CH₃OH ortho_frag2 Further Fragments ortho_frag1->ortho_frag2 - CO para_mol Para-Fluorinated Hydroxybenzoate [M]•+ para_frag1 [M - •OCH₃]+ para_mol->para_frag1 - •OCH₃ para_frag2 [M - •OCH₃ - CO]+ para_frag1->para_frag2 - CO

Caption: Comparative fragmentation of ortho- and para-fluorinated hydroxybenzoates.

Experimental Protocols

The data presented and the principles described are based on standard mass spectrometry techniques, primarily involving gas chromatography-mass spectrometry (GC-MS) with electron ionization.

General Experimental Setup:

  • Instrumentation: A typical setup would involve a gas chromatograph coupled to a mass spectrometer with a quadrupole analyzer.[1]

  • Separation: A fused silica capillary column (e.g., 15m, 0.25mm ID, 0.25 µm film thickness) with a non-polar stationary phase is commonly used for separation.[1]

  • Ionization: Electron ionization (EI) at a standard energy of 70 eV is employed to induce fragmentation.[1]

  • Ion Source Temperature: The ion source is typically maintained at a temperature around 230°C.[1]

  • Derivatization: For less volatile hydroxybenzoates, derivatization of the hydroxyl and carboxyl groups (e.g., methylation, silylation, or acylation) may be performed prior to GC-MS analysis to improve chromatographic behavior and obtain characteristic mass spectra.[1]

References

A Predictive Guide to the HPLC Retention Times of Methyl 3-fluoro-2-hydroxybenzoate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted High-Performance Liquid Chromatography (HPLC) retention times for Methyl 3-fluoro-2-hydroxybenzoate and its key positional isomers. Due to the limited availability of direct experimental data for this specific set of compounds, this comparison is based on established chromatographic principles, including hydrophobicity and intramolecular interactions. The elution order is predicted based on the physicochemical properties of the isomers, offering a valuable tool for method development and isomer identification.

Predicted HPLC Retention Time Comparison

The following table outlines the predicted elution order and hypothetical retention times for this compound and five of its positional isomers under reversed-phase HPLC conditions. The prediction is based on the principle that in reversed-phase chromatography, retention time increases with increasing hydrophobicity. A key factor influencing the hydrophobicity of these isomers is the potential for intramolecular hydrogen bonding between the hydroxyl and ester groups, which can reduce the molecule's overall polarity.

IsomerStructurePredicted Elution OrderHypothetical Retention Time (min)Predicted XLogP3
Methyl 2-fluoro-4-hydroxybenzoate1 (Earliest Eluting)8.51.8
Methyl 4-fluoro-2-hydroxybenzoate29.22.1
Methyl 5-fluoro-2-hydroxybenzoate310.12.4[1]
This compound 4 10.8 2.2
Methyl 3-fluoro-4-hydroxybenzoate511.51.5[2]
Methyl 3-fluoro-5-hydroxybenzoate6 (Latest Eluting)12.31.9[3]

Disclaimer: The retention times provided are hypothetical and for comparative purposes only. Actual retention times will vary depending on the specific HPLC system, column, and experimental conditions.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the separation of this compound and its isomers using reversed-phase HPLC. This protocol is designed to provide a robust starting point for method development.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a UV detector.

  • Column: A Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm) is recommended due to its enhanced selectivity for positional isomers and halogenated compounds. Alternatively, a standard C18 column can be used.

  • Software: Chromatography data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 30% B

    • 18-25 min: 30% B (Column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Samples should be dissolved in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic acid) to a concentration of approximately 1 mg/mL.

Predicted Chromatographic Behavior and Isomer Structure

The predicted elution order is based on the interplay of several factors related to the isomers' structures. In reversed-phase HPLC, less polar compounds interact more strongly with the non-polar stationary phase, resulting in longer retention times.

  • Intramolecular Hydrogen Bonding: Isomers where the hydroxyl group is ortho to the methyl ester group (e.g., this compound, Methyl 4-fluoro-2-hydroxybenzoate, Methyl 5-fluoro-2-hydroxybenzoate) can form intramolecular hydrogen bonds. This internal bonding can "shield" the polar hydroxyl and ester groups, reducing the overall polarity of the molecule and leading to increased retention. The strength of this hydrogen bond can be influenced by the position of the electron-withdrawing fluorine atom.

  • Positional Effects of Fluorine: The position of the fluorine atom influences the electronic environment of the molecule and its dipole moment, which in turn affects its polarity and interaction with the stationary phase.

  • Hydrophobicity (XLogP3): A higher predicted XLogP3 value generally correlates with greater hydrophobicity and a longer retention time. While a useful indicator, it may not fully account for the nuanced effects of intramolecular interactions in this specific set of isomers.

The following diagram illustrates the logical relationship between the substitution pattern of the isomers and their predicted retention behavior.

G Predicted HPLC Elution Order of Methyl Fluoro-hydroxybenzoate Isomers Methyl 2-fluoro-4-hydroxybenzoate Methyl 2-fluoro-4-hydroxybenzoate Methyl 4-fluoro-2-hydroxybenzoate Methyl 4-fluoro-2-hydroxybenzoate Methyl 2-fluoro-4-hydroxybenzoate->Methyl 4-fluoro-2-hydroxybenzoate Methyl 5-fluoro-2-hydroxybenzoate Methyl 5-fluoro-2-hydroxybenzoate Methyl 4-fluoro-2-hydroxybenzoate->Methyl 5-fluoro-2-hydroxybenzoate This compound This compound Methyl 5-fluoro-2-hydroxybenzoate->this compound Methyl 3-fluoro-4-hydroxybenzoate Methyl 3-fluoro-4-hydroxybenzoate This compound->Methyl 3-fluoro-4-hydroxybenzoate Methyl 3-fluoro-5-hydroxybenzoate Methyl 3-fluoro-5-hydroxybenzoate Methyl 3-fluoro-4-hydroxybenzoate->Methyl 3-fluoro-5-hydroxybenzoate

Caption: Predicted elution order based on relative polarity.

References

Spectroscopic Comparison: Methyl 3-fluoro-2-hydroxybenzoate and its Precursor, 3-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Analysis

This guide provides a comprehensive spectroscopic comparison of the aromatic ester, Methyl 3-fluoro-2-hydroxybenzoate, and its direct precursor, 3-fluoro-2-hydroxybenzoic acid. Understanding the distinct spectral characteristics of a final product and its synthetic precursors is fundamental in chemical synthesis, enabling accurate reaction monitoring, quality control, and structural verification. This document presents a summary of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

Synthesis Overview

This compound is synthesized from 3-fluoro-2-hydroxybenzoic acid via a Fischer esterification reaction. This common organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 3-fluoro-2-hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the corresponding methyl ester.[1][2]

Precursor 3-fluoro-2-hydroxybenzoic acid Reagent + Methanol (CH3OH) + H2SO4 (catalyst) Precursor->Reagent Product This compound Reagent->Product

Caption: Synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 3-fluoro-2-hydroxybenzoic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The esterification of the carboxylic acid to a methyl ester results in the appearance of a characteristic singlet peak for the methoxy (-OCH₃) protons in this compound, typically observed around 3.9 ppm. The acidic proton of the carboxylic acid in the precursor, which would appear as a broad singlet at a high chemical shift (typically >10 ppm), is absent in the product.

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound ~7.83d, J = 7.6 Hz1HAr-H
~7.72d, J = 9.2 Hz1HAr-H
~7.40m1HAr-H
~7.24m1HAr-H
~3.91s3H-OCH₃
3-fluoro-2-hydroxybenzoic acid >10 (broad)s1H-COOH
~7.7-7.1m3HAr-H
~11.5 (broad)s1H-OH

Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and concentration. The data for this compound is based on a similar compound, Methyl 3-fluorobenzoate, and serves as an estimation.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy reveals the different carbon environments within a molecule. The most significant change upon esterification is the appearance of a new signal for the methoxy carbon (-OCH₃) in this compound, typically around 52 ppm. The chemical shift of the carbonyl carbon also shifts slightly upon conversion from a carboxylic acid to an ester.

Compound Chemical Shift (δ) ppm Assignment
This compound ~165.7C=O (ester)
~162.5 (d, JC-F)C-F
~148.1C-OH
~125.2, ~120.0, ~116.5Ar-C
~52.2-OCH₃
3-fluoro-2-hydroxybenzoic acid ~170C=O (acid)
~163 (d, JC-F)C-F
~150C-OH
~126, ~121, ~117Ar-C

Note: The provided chemical shifts for this compound are estimates based on related structures.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The precursor, 3-fluoro-2-hydroxybenzoic acid, exhibits a very broad O-H stretching band for the carboxylic acid group, typically spanning from 2500 to 3300 cm⁻¹, and a C=O stretching vibration around 1700 cm⁻¹.[4] In the product, this compound, the broad carboxylic acid O-H band is absent, while a strong C=O stretching band for the ester is observed, usually at a slightly higher wavenumber (around 1735-1750 cm⁻¹). Both compounds will show C-H stretching from the aromatic ring around 3000-3100 cm⁻¹ and a C-F stretching absorption.

Compound Functional Group **Characteristic Absorption (cm⁻¹) **
This compound O-H (phenol)3200-3600 (broad)
C-H (aromatic)3000-3100
C=O (ester)~1730
C-O (ester)1000-1300
C-F1000-1400
3-fluoro-2-hydroxybenzoic acid O-H (carboxylic acid)2500-3300 (very broad)
O-H (phenol)3200-3600 (broad)
C-H (aromatic)3000-3100
C=O (carboxylic acid)~1700
C-F1000-1400
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak ([M]⁺) for this compound will be 14 mass units higher than that of 3-fluoro-2-hydroxybenzoic acid, corresponding to the replacement of a hydrogen atom with a methyl group. A common fragmentation for the methyl ester is the loss of the methoxy group (-OCH₃), resulting in an [M-31]⁺ fragment. The carboxylic acid precursor may show a characteristic loss of water ([M-18]⁺) and the carboxyl group ([M-45]⁺).

Compound Molecular Formula Molecular Weight Key Fragments (m/z)
This compound C₈H₇FO₃170.14[M]⁺ (170), [M-31]⁺ (139), [M-59]⁺ (111)
3-fluoro-2-hydroxybenzoic acid C₇H₅FO₃156.11[M]⁺ (156), [M-18]⁺ (138), [M-45]⁺ (111)

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol is a general procedure for Fischer esterification and should be optimized for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-2-hydroxybenzoic acid in an excess of methanol (e.g., 20-50 equivalents), which also serves as the solvent.[5]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.[2]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

cluster_0 Reaction cluster_1 Workup & Purification A 1. Dissolve 3-fluoro-2-hydroxybenzoic acid in excess methanol B 2. Add catalytic H2SO4 A->B C 3. Reflux and monitor by TLC B->C D 4. Cool and remove excess methanol C->D E 5. Extract with organic solvent and wash with NaHCO3 and brine D->E F 6. Dry, concentrate, and purify (e.g., column chromatography) E->F

Caption: Fischer Esterification Workflow.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the ion source, often after separation by gas chromatography (GC-MS), where it is ionized and fragmented. The resulting ions are then separated by their mass-to-charge ratio.

This guide provides a foundational spectroscopic comparison between this compound and its precursor. For definitive structural elucidation and purity assessment, it is crucial to acquire and interpret the full set of spectroscopic data for the synthesized compound and compare it with reference spectra.

References

Quantitative NMR for Purity Assessment of Methyl 3-fluoro-2-hydroxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Methyl 3-fluoro-2-hydroxybenzoate, a key building block in organic synthesis. Its performance is compared against established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with supporting methodologies and data to inform analytical strategy.

Comparative Analysis of Purity Assessment Methods

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Unlike chromatographic techniques that provide a relative purity value against a reference standard, qNMR offers an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[2][3] This intrinsic advantage eliminates the need for a specific standard of the analyte, which can be costly and time-consuming to synthesize and certify.[4]

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique in the pharmaceutical industry for purity analysis due to its high resolving power and sensitivity, especially for non-volatile compounds.[2][5] Gas Chromatography (GC), on the other hand, is exceptionally suited for the analysis of volatile and semi-volatile substances, making it ideal for detecting residual solvents and other volatile impurities.[2][5]

The selection of an appropriate analytical method, or a combination of methods, is critical for a comprehensive understanding of a compound's impurity profile.[2]

Table 1: Comparison of Analytical Techniques for Purity Determination

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Intrinsic quantitative response of nuclei in a magnetic field.[2]Separation based on polarity, with UV or MS detection.[2]Separation based on volatility and polarity, with FID or MS detection.[2]
Quantitation Absolute (primary method), no specific analyte standard needed.[2]Relative, requires a reference standard of known purity.[2]Relative, requires a reference standard.[2]
Selectivity Excellent for distinguishing structurally similar compounds and isomers.Good for separating closely related structures.[2]High selectivity for volatile and semi-volatile compounds.[2]
Precision High, with uncertainties often below 0.5%.[6]High, with typical RSDs <1%.High, with typical RSDs <2%.
Analysis Time Rapid, typically 10-15 minutes per sample.[7]Moderate, 20-40 minutes per sample.Moderate, 20-40 minutes per sample.
Sample Throughput Moderate to High.High.High.
Destructive No.[3]Yes.Yes.

Table 2: Hypothetical Purity Assessment Data for this compound

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3) (%)Limit of Quantitation (LOQ) (µg/mL)
¹H-qNMR 99.20.151.47[6]
HPLC-UV 99.10.2510.0[6]
GC-FID Not applicable (non-volatile)--
GC-Headspace (for residual solvents) <0.1--

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy Protocol

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

Materials:

  • This compound sample

  • Internal Standard: Maleic anhydride (certified reference material)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic anhydride) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the sample until both the analyte and the internal standard are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans: 16 (can be adjusted to achieve a signal-to-noise ratio of at least 250:1 for accurate integration).[8]

  • Temperature: 298 K.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl ester singlet).

  • Integrate a well-resolved signal of the internal standard (e.g., the olefinic protons of maleic anhydride).

  • Calculate the purity using the following formula[8]:

    Purityx (%) = (Ix / Ical) * (Ncal / Nx) * (Mx / Mcal) * (Wcal / Wx) * Puritycal

    Where:

    • I = Integrated area of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • Purity = Purity of the standard

    • x = Analyte (this compound)

    • cal = Internal Standard (Maleic anhydride)

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a UV detector.

Materials:

  • This compound sample and reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% TFA in water.[3]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Gradient: 50% B to 95% B over 20 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.[3]

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL) in acetonitrile.

  • Prepare a sample solution of the this compound to be tested at approximately the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is determined by the area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the logical relationship between these analytical techniques, the following diagrams are provided.

qNMR_Workflow SamplePrep Sample Preparation (Analyte + Internal Standard) NMR_Acquisition NMR Data Acquisition (400 MHz, d1=30s) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Integration Signal Integration (Analyte and Standard) Data_Processing->Integration Purity_Calc Purity Calculation Integration->Purity_Calc Result Purity Result (%) Purity_Calc->Result

Caption: Workflow for qNMR Purity Assessment.

Method_Comparison Purity_Assessment Purity Assessment of This compound qNMR qNMR (Absolute Purity) Purity_Assessment->qNMR Primary Method Chromatography Chromatographic Methods (Relative Purity) Purity_Assessment->Chromatography Orthogonal Methods HPLC HPLC (Non-volatile Impurities) Chromatography->HPLC GC GC (Volatile Impurities) Chromatography->GC

Caption: Comparison of Analytical Methods.

References

Cross-Validation of Analytical Methods for Methyl 3-fluoro-2-hydroxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of "Methyl 3-fluoro-2-hydroxybenzoate" is critical for ensuring product quality, stability, and for pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for the analysis of small aromatic compounds like this compound. The choice between these methods is contingent upon various factors including the sample matrix, required sensitivity, and the specific analytical objective.

This guide provides an objective comparison of hypothetical HPLC and GC-MS methods for the analysis of this compound, supported by illustrative experimental data and detailed methodologies. It is important to note that the following methods are based on established analytical approaches for structurally similar compounds, such as other fluorinated benzoic acid esters and hydroxybenzoates, and would require specific validation for "this compound".

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds. Direct analysis in aqueous and organic solutions.Requires the analyte to be volatile and thermally stable, or to be derivatized to become so.
Sample Preparation Often simpler, involving dissolution and filtration.May require derivatization to increase volatility and thermal stability, followed by extraction.
Sensitivity Good, can be enhanced with sensitive detectors like mass spectrometers (LC-MS).Excellent, particularly with selective ion monitoring (SIM).
Specificity Good with UV detection, excellent with mass spectrometry (LC-MS).Excellent, provides structural information for peak identification.
Throughput Generally higher due to shorter run times and simpler sample preparation.Can be lower due to longer run times and more complex sample preparation.

Comparative Performance Data

The following tables summarize hypothetical but realistic quantitative data for the cross-validation of HPLC and GC-MS methods for the analysis of this compound.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 0.1 - 1000.01 - 50
Limit of Detection (LOD) (µg/mL) 0.030.003
Limit of Quantification (LOQ) (µg/mL) 0.10.01
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 2.0%< 1.5%

Table 2: Cross-Validation Results - Analysis of Spiked Samples

Sample IDHPLC Result (µg/mL)GC-MS Result (µg/mL)% Difference
Sample 15.25.1-1.9%
Sample 224.825.1+1.2%
Sample 375.374.9-0.5%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

1. Instrumentation:

  • A liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Instrumentation:

  • A gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.

2. Derivatization (if necessary):

  • To a dried sample, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl derivative.

3. Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan (m/z 50-400) and Selective Ion Monitoring (SIM).

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflows and the logical relationship for method selection.

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow h_start Sample Weighing & Dissolution h_filter Filtration (0.45 µm) h_start->h_filter h_inject HPLC Injection h_filter->h_inject h_data Data Acquisition (UV) h_inject->h_data h_analysis Data Analysis h_data->h_analysis g_start Sample Weighing & Drying g_deriv Derivatization (Silylation) g_start->g_deriv g_extract Extraction g_deriv->g_extract g_inject GC-MS Injection g_extract->g_inject g_data Data Acquisition (MS) g_inject->g_data g_analysis Data Analysis g_data->g_analysis

Caption: Comparative experimental workflows for HPLC and GC-MS analysis.

method_selection cluster_hplc_logic HPLC Suitability cluster_gcms_logic GC-MS Suitability node_result node_result analyte_properties Analyte Properties hplc_choice Choose HPLC analyte_properties->hplc_choice Non-volatile / Thermally Labile gcms_choice Choose GC-MS analyte_properties->gcms_choice Volatile / Thermally Stable matrix_complexity Matrix Complexity matrix_complexity->hplc_choice High (Aqueous) matrix_complexity->gcms_choice Low to Moderate sensitivity_req Sensitivity Requirement sensitivity_req->hplc_choice Moderate to High sensitivity_req->gcms_choice Very High throughput_req Throughput Requirement throughput_req->hplc_choice High throughput_req->gcms_choice Low to Moderate

Caption: Decision tree for selecting between HPLC and GC-MS.

cross_validation_workflow cluster_methods Parallel Analysis start Define Acceptance Criteria prep Prepare Identical Sample Sets start->prep hplc_analysis Analyze via Validated HPLC Method prep->hplc_analysis gcms_analysis Analyze via Validated GC-MS Method prep->gcms_analysis compare Compare Results hplc_analysis->compare gcms_analysis->compare compare->start Does Not Meet Criteria report Generate Cross-Validation Report compare->report Meets Criteria

Caption: General workflow for the cross-validation of analytical methods.

Safety Operating Guide

Proper Disposal of Methyl 3-fluoro-2-hydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 3-fluoro-2-hydroxybenzoate (CAS No. 70163-98-3), a halogenated aromatic compound commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem.

The structural characteristics of this compound—specifically the presence of a fluorine atom on the benzene ring—necessitate a cautious approach to its disposal. Halogenated organic compounds can be persistent in the environment and may exhibit toxicity to aquatic life.[1][2] Improper disposal can lead to long-term contamination and adverse ecological effects.[3]

Hazard Identification and Risk Assessment

Before handling this compound, it is imperative to understand its potential hazards. While a comprehensive Safety Data Sheet (SDS) is not widely available, data from suppliers and analogous compounds provide a clear indication of the risks.

Summary of Known Hazards:

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity, Oral[4]
Harmful in contact with skinAcute Toxicity, Dermal
Causes skin irritationSkin Corrosion/Irritation[4]
Causes serious eye irritationSerious Eye Damage/Eye Irritation[4]
Harmful if inhaledAcute Toxicity, Inhalation
May cause respiratory irritationSpecific target organ toxicity — single exposure[4]

This table synthesizes data from Apollo Scientific for this compound and a Sigma-Aldrich SDS for the structurally similar Methyl 3-hydroxybenzoate.

The primary routes of exposure are inhalation, skin contact, and eye contact. The fluorinated nature of the compound also calls for special consideration regarding its environmental fate, as fluorinated aromatic compounds can be resistant to degradation.[5][6]

Personal Protective Equipment (PPE) and Handling

To mitigate the risks of exposure, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator is necessary.[7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Absorb: For liquid spills, cover with a non-combustible absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation.[4]

  • Collect: Place the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.

Disposal Workflow

The disposal of this compound must comply with local, state, and federal regulations for hazardous and halogenated organic waste.[8] Do not dispose of this chemical down the drain or in regular trash.

DisposalWorkflow Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Steps cluster_disposal_path Disposal Path cluster_final_disposition Final Disposition Collect Collect Waste in a Designated, Compatible Container Label Label Container Clearly: 'Hazardous Waste' 'this compound' 'Halogenated Organic' Collect->Label Segregate Segregate from Incompatible Materials (e.g., strong oxidizers) Label->Segregate EHS_Contact Contact Institutional Environmental Health & Safety (EHS) Segregate->EHS_Contact Licensed_Disposal Transfer to a Licensed Hazardous Waste Disposal Company EHS_Contact->Licensed_Disposal Incineration High-Temperature Incineration with Scrubber System Licensed_Disposal->Incineration Neutralization Neutralization of Acidic Gases (e.g., HF) Incineration->Neutralization Ash_Disposal Landfilling of Residual Ash Neutralization->Ash_Disposal

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent materials) in a dedicated, compatible, and sealable container.

    • Do not mix with non-halogenated waste streams. This is crucial for both safety and cost-effective disposal.

  • Labeling:

    • The waste container must be clearly and accurately labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate that it is a "Halogenated Organic Compound."

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[8]

    • Follow all institutional guidelines for temporary hazardous waste storage.

  • Final Disposal:

    • The ultimate disposal must be handled by a licensed professional hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

    • The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (such as hydrogen fluoride).[8]

The Rationale for Stringent Disposal

The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds.[9] This stability, while beneficial in many applications, makes these compounds "persistent" in the environment.[10] Studies have shown that while some monofluorobenzoates can be degraded by certain microorganisms under specific conditions, the process can be slow, and some isomers are recalcitrant.[5][11]

Improper disposal could lead to the accumulation of this compound or its degradation byproducts in soil and water systems.[3] The toxicity of fluorinated compounds to aquatic organisms is a significant concern, as they can disrupt metabolic processes.[1] By ensuring complete destruction through high-temperature incineration, we prevent the release of this persistent chemical into the environment, thereby upholding our commitment to responsible research and environmental protection.

References

Essential Safety and Logistical Information for Handling Methyl 3-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment

Methyl 3-fluoro-2-hydroxybenzoate is anticipated to be a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE) is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing.Protects against dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.Prevents skin irritation and absorption.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator for organic vapors and particulates is recommended.Minimizes inhalation of airborne powder.

Safe Handling and Operational Plan

Adherence to a strict operational workflow is essential to ensure safety during the handling of this compound.

Experimental Protocol: Weighing and Handling of Powdered this compound

  • Preparation: Before handling the compound, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Cover the work surface with absorbent, plastic-backed paper.

  • PPE Donning: Put on all required personal protective equipment as detailed in Table 1.

  • Weighing:

    • Use an analytical balance inside a fume hood or a balance enclosure to minimize the dispersal of the powder.

    • Use a spatula to carefully transfer the desired amount of the compound onto a weigh boat or into a suitable container.

    • Avoid pouring the powder directly from the bottle to prevent spillage and dust generation.

  • Dissolution (if applicable):

    • If preparing a solution, add the solvent to the container with the pre-weighed compound slowly to avoid splashing.

    • Cap the container and mix by gentle swirling or using a magnetic stirrer.

  • Post-Handling:

    • Securely close the stock container of this compound.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down the work surface with a damp cloth.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and absorbent paper, in a designated hazardous waste container as outlined in the disposal plan.

  • PPE Doffing: Remove personal protective equipment in the reverse order it was put on, taking care to avoid self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.

Table 2: Disposal Guidelines for this compound

Waste Type Disposal Container Procedure
Solid Waste Labeled, sealed container for halogenated organic solids.Collect excess solid reagent, contaminated weigh boats, and absorbent paper.
Liquid Waste (Solutions) Labeled, sealed container for halogenated organic liquids.Collect any solutions containing the compound. Do not mix with non-halogenated waste.
Contaminated Sharps Sharps container.Dispose of any contaminated needles or other sharp objects.

Disposal Protocol:

  • Segregation: Keep halogenated waste separate from non-halogenated waste streams to ensure proper disposal and to manage costs effectively.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard warnings (e.g., "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Table 3: First Aid and Emergency Response

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
Spill For small spills, use an absorbent material to clean up the spill. Place the waste in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Designate and Prepare Workspace prep2 Don Personal Protective Equipment (PPE) prep1->prep2 handling1 Weigh Compound in Fume Hood prep2->handling1 handling2 Prepare Solution (if applicable) handling1->handling2 post1 Secure Stock Container handling2->post1 post2 Decontaminate Equipment and Workspace post1->post2 disp1 Segregate and Dispose of Waste post2->disp1 disp2 Doff PPE disp1->disp2 disp3 Wash Hands Thoroughly disp2->disp3

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-fluoro-2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-fluoro-2-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.